2-Chloro-N,N-dimethylquinazolin-4-amine
Description
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Properties
IUPAC Name |
2-chloro-N,N-dimethylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)9-7-5-3-4-6-8(7)12-10(11)13-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTPDWSQHPZGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506822 | |
| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35691-16-8 | |
| Record name | 2-Chloro-N,N-dimethyl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Framework for Determining the Solubility Profile of 2-Chloro-N,N-dimethylquinazolin-4-amine
An In-depth Technical Guide
Abstract
Introduction: The Compound and the Criticality of Solubility
2-Chloro-N,N-dimethylquinazolin-4-amine is a substituted quinazoline derivative. Its core structure is of interest in medicinal chemistry, with the quinazoline scaffold appearing in numerous approved therapeutic agents. Understanding its fundamental properties is the first step in evaluating its potential.
Compound Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₀ClN₃[5]
-
Molecular Weight: 207.66 g/mol
-
Predicted XlogP: 3.1[5]
The predicted XlogP value of 3.1 suggests a moderate degree of lipophilicity, which often correlates with low aqueous solubility.[5] This single parameter underscores the necessity of experimental verification. Solubility is not merely a data point; it is a gatekeeper property in drug discovery.[6] Insufficient solubility can lead to:
-
Underestimation of Biological Activity: The compound may precipitate out of solution in in vitro assays, leading to artificially low potency measurements.[7][8]
-
Poor Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[1][4] Low solubility is a primary cause of poor oral bioavailability.
-
Developmental Challenges: Formulating a poorly soluble compound into a viable drug product with consistent dosing is often a costly and time-consuming endeavor.[1]
This guide, therefore, serves as a foundational manual for generating the crucial solubility data required for any meaningful investigation of this compound.
Theoretical Solubility Predictions: A Structure-Based Analysis
The principle of "like dissolves like" provides a preliminary framework for predicting solubility behavior.[9] An analysis of the molecular structure of this compound reveals key features that will govern its interactions with various solvents.
-
Non-Polar Character: The fused bicyclic quinazoline ring system is predominantly aromatic and hydrophobic. This large, non-polar surface area suggests solubility in non-polar organic solvents and limited solubility in highly polar solvents like water.
-
Polar & Basic Character: The structure contains three nitrogen atoms. The N1 and N3 atoms within the quinazoline ring and the exocyclic dimethylamino group at the 4-position are basic centers. These sites are capable of accepting protons and forming hydrogen bonds, imparting some polar character.
-
pH-Dependent Behavior: The presence of basic functional groups strongly implies that the aqueous solubility of this compound will be pH-dependent. In acidic environments (pH < pKa), the nitrogen atoms will become protonated, forming a cationic salt. This ionic species will be significantly more polar and thus more soluble in water than the neutral molecule.[10]
Predicted Solubility Profile:
-
Aqueous Solvents (e.g., Water, Buffers): Very low solubility at neutral and basic pH. Solubility is expected to increase significantly at acidic pH.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Limited to moderate solubility. The solvent's ability to hydrogen bond may interact favorably with the compound's nitrogen atoms, but the large non-polar core will limit miscibility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility. These solvents can effectively solvate the polar regions of the molecule without the strong, structured hydrogen-bonding network of water that would need to be disrupted.
-
Non-Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform, Hexane): Good solubility is expected in chlorinated solvents due to dipole-dipole interactions. Solubility in highly non-polar solvents like hexane is likely to be low, as the molecule possesses significant polarity from its nitrogen and chlorine atoms.
A Practical Framework for Experimental Solubility Determination
To move from prediction to definitive data, a tiered experimental approach is required. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects how readily a compound dissolves and stays in solution under non-equilibrium conditions, typically after being introduced from a concentrated DMSO stock solution.[2][3] It is a high-throughput method used in early discovery to flag potential solubility issues.[8] However, because it can lead to supersaturated solutions, it often overestimates the true solubility.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1][2] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility and is essential for lead optimization and pre-formulation development.[11][12]
Given the need for authoritative data, this guide will focus on protocols for determining thermodynamic solubility.
Experimental Protocols for Authoritative Solubility Measurement
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 4.1: Qualitative Solubility Assessment in Common Laboratory Solvents
Rationale: This initial screen provides a rapid, semi-quantitative overview of the compound's solubility across a diverse set of solvents, guiding the selection of solvents for specific applications (e.g., reaction chemistry, purification, analytical sample preparation).
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of solid this compound into separate, clearly labeled 1.5 mL microcentrifuge tubes or small glass vials.
-
Solvent Addition: To each tube, add 200 µL of a test solvent (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Hexane). This corresponds to an initial concentration of 5-10 mg/mL.
-
Mixing: Vortex each tube vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect each tube against a contrasting background. Note whether the solid has completely dissolved.
-
Incremental Addition: If the solid has dissolved, add another 200 µL of solvent and repeat step 3 to assess if it remains in solution. If the solid has not dissolved, add an additional 800 µL of solvent (for a total of 1 mL) and repeat step 3.
-
Classification: Classify the solubility in each solvent based on visual inspection (e.g., "Soluble" >10 mg/mL, "Sparingly Soluble" 1-10 mg/mL, "Insoluble" <1 mg/mL).
Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
Rationale: This protocol determines the true equilibrium solubility, which is the most reliable measure for physicochemical profiling and formulation development. The use of a validated HPLC method for quantification ensures accuracy and trustworthiness.
Methodology:
-
Preparation: Add an excess of solid this compound to several screw-cap glass vials (e.g., add ~10 mg to each vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for at least 24 to 48 hours.[7] A 48-hour period is often preferred to ensure equilibrium is reached, especially for crystalline solids.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter (select a filter material, like PTFE, compatible with the solvent) or centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and sample the clear supernatant.[7]
-
Sample Preparation: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing the instrument response to a standard calibration curve prepared from a known stock solution.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the mean and standard deviation of at least three replicate measurements.
Protocol 4.3: pH-Dependent Aqueous Solubility Profile (BCS Approach)
Rationale: For any potential oral drug candidate, determining solubility across the physiological pH range of the gastrointestinal tract is a regulatory expectation and a scientific necessity.[13][14][15] This protocol adapts the shake-flask method for this purpose.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH values relevant to the Biopharmaceutics Classification System (BCS): pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[13][15] All experiments should be conducted at 37 ± 1 °C.[13][14]
-
Equilibration: Perform the shake-flask method as described in Protocol 4.2, using the prepared buffers as the solvents. Ensure the incubator is set to 37 °C.
-
pH Verification: It is critical to measure the pH of the suspension at the beginning and end of the equilibration period to ensure the buffer capacity was sufficient to maintain the target pH.[11][15]
-
Quantification: Proceed with phase separation, sample preparation, and HPLC/LC-MS analysis as described in Protocol 4.2.
-
Data Reporting: Report the equilibrium solubility (in mg/mL and µM) for each pH value.
Data Presentation and Interpretation
Quantitative data should be organized into clear, concise tables for easy comparison and analysis.
Table 1: Thermodynamic Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|
| Dichloromethane | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |
| N,N-Dimethylformamide (DMF) | Experimental Data | Calculated Data |
| Acetone | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data |
| Methanol | Experimental Data | Calculated Data |
| Hexane | Experimental Data | Calculated Data |
Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C
| Aqueous Buffer | Final pH | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|
| pH 1.2 (0.1 N HCl) | Experimental Data | Experimental Data | Calculated Data |
| pH 4.5 (Acetate Buffer) | Experimental Data | Experimental Data | Calculated Data |
| pH 6.8 (Phosphate Buffer) | Experimental Data | Experimental Data | Calculated Data |
Interpretation: The results from these experiments will provide a definitive solubility profile. High solubility in DMSO is useful for creating stock solutions for biological screening.[6] The aqueous pH-solubility profile is paramount for predicting oral absorption. A sharp increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the compound and suggest that it may dissolve well in the stomach but could potentially precipitate in the higher pH environment of the small intestine.
Visualization of Experimental Workflows
To clarify the logical flow of the solubility assessment, the following diagrams illustrate the key decision points and procedural steps.
Caption: High-level strategy for solubility characterization.
Caption: Step-by-step workflow for the Shake-Flask method.
Conclusion
While published literature lacks specific solubility data for this compound, its physicochemical profile can be authoritatively established through systematic and rigorous experimental work. This guide provides the theoretical foundation and detailed, field-proven protocols necessary for researchers to generate this critical dataset. By following this framework—from initial qualitative screening to quantitative thermodynamic measurements in both organic and physiologically relevant aqueous media—scientists can build the robust data package required to make informed decisions and advance the scientific investigation of this compound with confidence and integrity.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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PubChem. 2-chloro-N-(3-chlorophenyl)quinazolin-4-amine. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Spectroscopic Characterization of 2-Chloro-N,N-dimethylquinazolin-4-amine: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-N,N-dimethylquinazolin-4-amine. In the absence of publicly available experimental spectra, this document leverages theoretical predictions and established spectroscopic principles to offer a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust, field-proven methodologies for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinazoline derivatives.
Introduction: The Quinazoline Scaffold and the Subject Compound
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. This compound is a derivative of this important heterocyclic family. Its structure, featuring a reactive chloro group at the 2-position and a dimethylamino group at the 4-position, makes it a potentially valuable intermediate for the synthesis of more complex molecules with therapeutic potential.
Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed theoretical framework for the spectroscopic characterization of this compound.
Below is the chemical structure of the topic compound.
Figure 1: Chemical Structure of this compound.
Predicted Spectroscopic Data and Interpretation
While experimental spectra for this compound are not readily found in public databases, we can predict the salient features of its spectra based on its structure and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.5 | Multiplet | 4H | Ar-H | The protons on the benzene ring of the quinazoline system will appear in the aromatic region. The exact shifts and coupling patterns will depend on the electronic environment, but they are expected to be in this range. |
| ~ 3.2 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and will appear as a single, sharp peak. The chemical shift is influenced by the electron-withdrawing nature of the nitrogen and the quinazoline ring. |
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C4 | The carbon atom attached to the dimethylamino group is expected to be significantly deshielded. |
| ~ 155 - 160 | C2 | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms will be highly deshielded. |
| ~ 150 - 155 | C8a | A quaternary carbon within the heterocyclic ring. |
| ~ 120 - 140 | Aromatic CH | The four methine carbons of the benzene ring. |
| ~ 115 - 125 | C4a | The quaternary carbon at the ring junction. |
| ~ 40 | N(CH₃)₂ | The methyl carbons attached to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~ 1620 - 1580 | C=N and C=C stretch | Stretching vibrations of the double bonds within the quinazoline ring system. These are often strong and sharp. |
| ~ 1500 - 1400 | Aromatic ring skeletal vibrations | In-plane vibrations of the benzene ring. |
| ~ 1350 - 1250 | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group. |
| ~ 800 - 700 | C-Cl stretch | The carbon-chlorine bond stretch typically appears in this region. |
Since this compound is a tertiary amine, there will be no N-H stretching or bending vibrations, which are typically observed for primary and secondary amines.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
The PubChem database provides predicted mass spectrometry data for this compound (C₁₀H₁₀ClN₃).[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[4] |
| Monoisotopic Mass | 207.05632 Da | PubChem[4] |
| [M+H]⁺ | 208.06360 m/z | PubChem[4] |
| [M+Na]⁺ | 230.04554 m/z | PubChem[4] |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
A plausible fragmentation pattern is proposed below.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Methodologies for Spectroscopic Data Acquisition
The following protocols are provided as a guide for researchers to acquire high-quality spectroscopic data for this compound or similar novel compounds.
NMR Data Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
-
Figure 3: Workflow for NMR Spectroscopic Analysis.
IR Data Acquisition Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
MS Data Acquisition Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte and the ionization technique used.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and abundant signal for the analyte.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which can aid in structural elucidation.
-
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. By presenting predicted NMR, IR, and MS data along with detailed, practical protocols for their acquisition, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules, emphasizing the critical role of spectroscopy in ensuring the structural integrity and purity of synthesized compounds.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
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SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
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University of Calgary. IR: amines. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
-
Doc Brown's Chemistry. infrared spectrum of dimethylamine. [Link]
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An In-depth Technical Guide to 2-Chloro-N,N-dimethylquinazolin-4-amine: From Synthesis to Therapeutic Potential
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This technical guide delves into a specific, yet versatile derivative: 2-Chloro-N,N-dimethylquinazolin-4-amine. While direct literature on this exact molecule is sparse, its structural features position it as a valuable intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its likely synthetic pathways, chemical properties, and potential applications in drug discovery, particularly in oncology. By leveraging data from closely related analogs, we will explore its potential bioactivity and mechanisms of action. Detailed experimental protocols, data summaries, and pathway diagrams are presented to empower researchers and drug development professionals in their quest for next-generation therapeutics.
The Quinazoline Core: A Legacy of Therapeutic Innovation
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has a rich history in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The versatility of the quinazoline nucleus allows for substitutions at various positions, with the 2- and 4-positions being particularly crucial for modulating biological activity.[2] This has led to the development of numerous FDA-approved drugs, cementing the quinazoline scaffold's importance in modern medicine.[5]
Synthesis of this compound: A Probable Pathway
Proposed Synthetic Workflow
The synthesis involves an initial cyclization to form the core quinazoline structure, followed by chlorination and a final nucleophilic substitution.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Cyclization to form Quinazoline-2,4-diol
-
In a round-bottom flask, combine 2-aminobenzoic acid and urea.
-
Heat the mixture at 100°C for 12 hours.[6]
-
Upon cooling, the solidified product is washed with water and dried to yield quinazoline-2,4-diol.
Causality: This condensation reaction is a classic method for forming the pyrimidine ring of the quinazoline scaffold. Urea serves as the source for the two nitrogen atoms and one of the carbonyl carbons.
Step 2: Chlorination to form 2,4-Dichloroquinazoline
-
To the quinazoline-2,4-diol from the previous step, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).[6][7]
-
Reflux the mixture at 110°C for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then poured into ice-cold water with vigorous stirring.[7]
-
The resulting precipitate, 2,4-dichloroquinazoline, is filtered, washed with water, and dried.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that replaces the hydroxyl groups of the diol with chlorine atoms. The chlorine atoms at the 2- and 4-positions are highly reactive and serve as excellent leaving groups for subsequent nucleophilic substitution reactions.
Step 3: Nucleophilic Substitution to yield this compound
-
Dissolve the 2,4-dichloroquinazoline in a suitable solvent such as toluene.[6]
-
Add a solution of dimethylamine. The reaction is typically carried out at room temperature or with gentle heating.
-
Stir the reaction mixture for 8 hours, monitoring its progress by TLC.[6]
-
Upon completion, the solvent is evaporated, and the crude product is purified, typically by column chromatography, to yield the final product, this compound.
Causality: The chlorine at the 4-position is generally more reactive to nucleophilic substitution than the one at the 2-position. By controlling the stoichiometry and reaction conditions, selective substitution with dimethylamine at the 4-position can be achieved.
Physicochemical and Structural Properties
The structural and chemical properties of this compound are key to its utility as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | [8] |
| Molecular Weight | 207.66 g/mol | [8] |
| Monoisotopic Mass | 207.05632 Da | [8] |
| SMILES | CN(C)C1=NC(=NC2=CC=CC=C21)Cl | [8] |
| InChIKey | DTTPDWSQHPZGEY-UHFFFAOYSA-N | [8] |
The presence of the chlorine atom at the 2-position makes it a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening.[9]
Potential Applications in Drug Discovery
The primary value of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. The broader class of 2,4-disubstituted quinazolines has been extensively explored, particularly in the realm of oncology.[2]
Kinase Inhibitors in Oncology
Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[2] The quinazoline core can act as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.
Hypothetical Mechanism of Action: Targeting EGFR Signaling
A plausible mechanism of action for derivatives of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based cancer drugs like Gefitinib and Erlotinib.[2]
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The Quinazoline Core Reimagined: A Technical Guide to 2-Chloro-N,N-dimethylquinazolin-4-amine and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its inherent planarity, synthetic tractability, and capacity for diverse molecular interactions have cemented its status as a cornerstone for the development of a multitude of therapeutic agents.[2] From the early discovery of the antimalarial alkaloid febrifugine to the development of modern targeted cancer therapies, the quinazoline core has demonstrated remarkable versatility.[3] This guide delves into a specific, yet broadly significant, subset of this chemical space: 2-Chloro-N,N-dimethylquinazolin-4-amine and its structural analogs. While literature on this precise molecule is nascent, its structural motifs are emblematic of a class of compounds with profound biological implications. This document will, therefore, provide a comprehensive technical overview, drawing upon established principles and data from closely related analogs to illuminate the synthesis, significance, and therapeutic potential of this promising chemical scaffold.
The Architectural Blueprint: Understanding the 2,4-Disubstituted Quinazoline Scaffold
The therapeutic prowess of quinazoline derivatives is intrinsically linked to the nature and positioning of substituents around the core ring structure. The 2 and 4 positions are particularly crucial for modulating biological activity, often serving as key interaction points with biological targets.[4]
-
The 2-Position: Substitution at this position can significantly influence the molecule's interaction with the hinge region of kinases, a common target for quinazoline-based inhibitors. The presence of a halogen, such as chlorine, can act as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of aryl or alkyl groups.[5]
-
The 4-Position: The amino group at the 4-position is a critical determinant of activity in many quinazoline-based drugs, particularly in the context of kinase inhibition. This group often forms crucial hydrogen bonds within the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR).[6] The nature of the amine (primary, secondary, or tertiary) and its substituents dictates the compound's solubility, cell permeability, and target-binding affinity.
Our focus, This compound , embodies this key 2,4-disubstitution pattern. The chlorine atom at the 2-position offers a reactive site for diversification, while the N,N-dimethylamino group at the 4-position presents a specific set of steric and electronic properties that can be systematically explored.
Synthesis of the Core Scaffold: A Gateway to Chemical Diversity
The construction of the 2,4-disubstituted quinazoline core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Approach to 2-Chloro-4-amino-quinazolines
A common and versatile route to 2-chloro-4-amino-quinazoline derivatives commences with anthranilic acid or its derivatives. This multi-step synthesis offers multiple points for diversification.
Experimental Protocol: A Representative Synthesis of a 2-Chloro-4-amino-quinazoline Derivative
-
Cyclization to Quinazolinedione: Anthranilic acid is heated with urea at high temperatures (e.g., 150°C) to yield the corresponding quinazoline-2,4(1H,3H)-dione.[7]
-
Chlorination: The quinazolinedione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine, to yield the 2,4-dichloroquinazoline intermediate.[7]
-
Selective Amination at C4: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution than the one at C2.[5] Careful reaction with a primary or secondary amine (in this case, dimethylamine) in a suitable solvent like isopropanol or DMF allows for the selective formation of the 4-amino-2-chloro-quinazoline.[8]
Caption: General synthetic workflow for 2-chloro-4-amino-quinazoline analogs.
Further Functionalization at the 2-Position
The chlorine atom at the 2-position of the synthesized scaffold serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship by introducing a wide range of substituents.[5]
Biological Significance and Therapeutic Potential: A Landscape of Opportunities
While specific biological data for this compound is not extensively documented in peer-reviewed literature, the broader class of 2,4-disubstituted quinazolines exhibits a remarkable spectrum of pharmacological activities.[2][9]
Anticancer Activity: Targeting Key Signaling Pathways
The quinazoline scaffold is a hallmark of numerous approved anticancer drugs that primarily function as kinase inhibitors.[10]
-
EGFR and VEGFR Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[10] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis in cancer. The 4-amino group is pivotal for binding to the hinge region of the kinase domain. The nature of substituents at the 2-position can modulate the potency and selectivity of these inhibitors.
Caption: Mechanism of action of quinazoline-based kinase inhibitors.
Table 1: Representative Anticancer Activity of 2,4-Disubstituted Quinazoline Analogs
| Compound Class | Target(s) | Representative IC₅₀ Values | Cancer Cell Lines | Reference |
| 4-Anilinoquinazolines | EGFR | Sub-micromolar to nanomolar | Various (e.g., A549, MCF-7) | [10] |
| 2,4-Diaminoquinazolines | BCRP, P-gp | Varies with substitution | Breast, Colon | [8] |
| 2-Aryl-quinazolines | Multiple Kinases | Micromolar range | Various | [11] |
Antimicrobial and Antiviral Activities
The quinazoline scaffold has also been explored for its potential in combating infectious diseases.
-
Antibacterial Activity: Certain 2-substituted quinazoline derivatives have demonstrated broad-spectrum antibacterial activity.[12] The mechanism of action can involve the inhibition of bacterial RNA transcription and translation.
-
Antiviral Activity: Recently, 2-amino-quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV.[7]
Other Therapeutic Areas
The versatility of the quinazoline core extends to other therapeutic areas, with derivatives showing anti-inflammatory, anticonvulsant, and antihypertensive properties.[2]
Structure-Activity Relationship (SAR): Decoding the Molecular Language
The biological activity of 2,4-disubstituted quinazolines is highly dependent on the nature and position of their substituents.
-
Substitution at the 2-Position: The introduction of small lipophilic groups or hydrogen bond acceptors at this position can significantly impact target binding and overall activity. The chloro group in our title compound serves as a key intermediate for introducing such diversity.
-
Substitution at the 4-Position: The nature of the amine at this position is critical. While anilino groups are common in EGFR inhibitors, smaller alkylamino groups, such as the N,N-dimethylamino group, will alter the molecule's polarity, size, and hydrogen bonding capacity, potentially leading to different target profiles.
-
Substitution on the Quinazoline Ring: Modifications at the 6 and 7-positions with electron-donating groups like methoxy have been shown to enhance the anticancer activity of some quinazoline derivatives.[10]
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification at both the 2 and 4-positions offer a rich chemical space for exploration. Future research should focus on:
-
Systematic Analog Synthesis: The synthesis and biological evaluation of a library of analogs with systematic variations at the 2-position (via cross-coupling) and the 4-amino group.
-
Broad Biological Screening: Screening of these analogs against a wide range of biological targets, including kinases, microbial enzymes, and viral proteins, to uncover novel therapeutic applications.
-
Computational Modeling: The use of in silico methods to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the established knowledge of the quinazoline scaffold and employing modern drug discovery tools, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the next generation of innovative medicines.
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A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Arch Pharm (Weinheim). 2024 Aug;357(8):e2400057. [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. 2021;26(21):6686. [Link]
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Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Curr Org Synth. 2020;17(6):446-464. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel). 2023 Mar;16(4):508. [Link]
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The Medicinal Functionality of Quinazolines. J Pharm Negat Results. 2022;13(6):1736-1744. [Link]
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Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical Research. 2023;12(14):1328-1342. [Link]
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Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. 2021. [Link]
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Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules. 2018;23(9):2184. [Link]
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A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen. 2024;13(5):e202400039. [Link]
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Synthetic and Pharmacophoric Utility of Quinazoline Motif in Drug Design. Der Pharma Chemica. 2018;10(7):134-146. [Link]
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A review on biological activity of quinazolinones. ResearchGate. 2022. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Int J Mol Sci. 2023;24(23):17015. [Link]
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Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. 2014;19(8):12496-12513. [Link]
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Quinazoline synthesis. Organic Chemistry Portal. [Link]
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Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. 2020. [Link]
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Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorg Med Chem Lett. 2021;48:128246. [Link]
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A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. 2022;21(8):124-138. [Link]
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Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules. 2019;24(21):3876. [Link]
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Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. 1997. [Link]
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Methodological & Application
Synthesis Protocol for 2-Chloro-N,N-dimethylquinazolin-4-amine: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the chemical principles and experimental considerations that ensure a successful synthesis.
Introduction
Quinazoline derivatives have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules, particularly through further nucleophilic substitution at the 2-position. This protocol outlines a reliable two-step synthesis commencing from the readily available 2,4-quinazolinedione.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps: the chlorination of 2,4-quinazolinedione to form the key intermediate 2,4-dichloroquinazoline, followed by a regioselective nucleophilic aromatic substitution with dimethylamine.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,4-Dichloroquinazoline
The initial step involves the conversion of the hydroxyl groups of the tautomeric form of 2,4-quinazolinedione into chlorides using a strong chlorinating agent, phosphorus oxychloride (POCl₃).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Quinazolinedione | 98% | Commercial | |
| Phosphorus oxychloride (POCl₃) | Reagent grade | Commercial | Use in a well-ventilated fume hood. |
| N,N-Dimethylaniline | 99% | Commercial | Acts as a catalyst. |
| Dichloromethane (DCM) | Anhydrous | Commercial | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Lab prepared | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |
| Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer with heating | |||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-quinazolinedione (10 g, 61.7 mmol).
-
Addition of Reagents: Under a fume hood, carefully add phosphorus oxychloride (60 mL, 645 mmol) to the flask. To this suspension, add a catalytic amount of N,N-dimethylaniline (0.5 mL).[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation of Product: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the collected solid under vacuum to obtain 2,4-dichloroquinazoline as a solid. The product is typically used in the next step without further purification.
Part 2: Synthesis of this compound
This step involves the regioselective nucleophilic aromatic substitution of the C4-chloro group of 2,4-dichloroquinazoline with dimethylamine. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the electronic effects of the quinazoline ring system.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloroquinazoline | From Part 1 | ||
| Dimethylamine solution | 40% in water or 2M in THF | Commercial | Highly flammable and corrosive. |
| Isopropanol | Anhydrous | Commercial | |
| Dichloromethane (DCM) | ACS grade | Commercial | |
| Brine solution | Lab prepared | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |
| Round-bottom flask | |||
| Magnetic stirrer | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2,4-dichloroquinazoline (10 g, 50.2 mmol) in isopropanol (100 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Amine: While maintaining the temperature at 0°C, slowly add a solution of dimethylamine (e.g., 2M in THF, 30.1 mL, 60.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure solid.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethylamine is a flammable and corrosive gas or solution. Handle it in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete chlorination in Part 1 | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time and that the temperature is maintained. |
| Formation of di-substituted product in Part 2 | Reaction temperature is too high. | Maintain the initial reaction temperature at 0°C and control the exotherm during the addition of dimethylamine. |
| Low yield | Incomplete reaction or loss of product during work-up. | Monitor the reaction by TLC to ensure completion. Be careful during extractions to avoid loss of product. |
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental procedures, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs.
References
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Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022090. [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(1), 33. [Link]
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Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]
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The Strategic Utility of 2-Chloro-N,N-dimethylquinazolin-4-amine in the Synthesis of Targeted Anticancer Agents
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry and has proven to be a particularly fruitful scaffold in the development of targeted anticancer therapies.[1][2] Its structural rigidity and versatile substitution patterns allow for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with various biological targets.[3][4] Notably, quinazoline derivatives have risen to prominence as potent inhibitors of protein tyrosine kinases, which are critical enzymes in the signaling pathways that regulate cell proliferation, differentiation, and survival.[1][4] Dysregulation of these pathways is a hallmark of many cancers.[5]
Several quinazoline-based drugs, including gefitinib, erlotinib, and afatinib, have been approved for the treatment of cancers such as non-small-cell lung cancer (NSCLC), primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-N,N-dimethylquinazolin-4-amine as a key intermediate in the synthesis of potent anticancer agents, with a focus on the generation of EGFR inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol, and discuss the mechanism of action of the resulting compounds.
Core Rationale: Why this compound?
The utility of this compound as a synthetic precursor lies in the reactivity of its C2-chloro substituent. The chlorine atom at the 2-position of the quinazoline ring is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of side chains and functional groups, which is crucial for modulating the pharmacological activity and selectivity of the final compound. The N,N-dimethylamino group at the 4-position, in this context, serves as a stable moiety that can be retained in the final structure or potentially modified in subsequent synthetic steps if required.
The general synthetic strategy involves the displacement of the C2-chloride with a suitable nucleophile, often an amine-containing fragment, to construct the desired target molecule. This approach provides a modular and efficient route to a diverse library of quinazoline derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Representative EGFR Inhibitor
This protocol details a representative synthesis of a 2-substituted aminoquinazoline derivative, a class of compounds known to exhibit potent EGFR inhibitory activity. The synthesis is a two-step process starting from this compound.
Step 1: Synthesis of this compound (Starting Material)
While this application note focuses on the use of the title compound, for completeness, a common route to its synthesis involves the chlorination of the corresponding 2-hydroxy (or 2,4-dihydroxy) quinazoline precursor using reagents like phosphorus oxychloride (POCl₃).
Step 2: Nucleophilic Aromatic Substitution to Synthesize a 2-Anilinoquinazoline Derivative
This protocol describes the reaction of this compound with a substituted aniline, for instance, 3-chloro-4-fluoroaniline, which is a common fragment in many EGFR inhibitors.
Materials:
-
This compound
-
3-chloro-4-fluoroaniline
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add isopropanol (or n-butanol) to dissolve the starting material (approx. 10-20 mL per gram of starting material).
-
Add 3-chloro-4-fluoroaniline (1.1 to 1.5 eq).
-
If desired, add DIPEA (1.5 eq) to act as an acid scavenger.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, it can be collected by filtration, washed with cold isopropanol, and dried. This is often the desired product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(3-chloro-4-fluoroanilino)-N,N-dimethylquinazolin-4-amine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualization of the Synthetic Workflow
The following diagram illustrates the key synthetic transformation described in the protocol.
Caption: Inhibition of EGFR signaling by a quinazoline derivative.
Anticancer Activity of Representative Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of some reported quinazoline derivatives against various cancer cell lines to provide a context for the potential efficacy of compounds synthesized from this compound.
| Compound Class | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia) | Antiproliferative | 0.622 µM | [6] |
| Quinazoline-chalcone derivative (14g) | MCF7 (Breast) | Antiproliferative | 1.81 µM | [6] |
| Pyrimidodiazepine derivative (16c) | Various (10 lines) | Cytotoxic (LC₅₀) | 10-fold > Doxorubicin | [6] |
| 2-substituted quinazoline-4-amine (18b) | K562 (Leukemia) | Antiproliferative | 0.05 µM | [7] |
| 4(3H)-quinazolinone derivative (79) | T790M/L858R EGFR mutant | Kinase Inhibition | 0.031 µM | [8] |
| 2H-o[1][3]xazino[2,3-f]quinazoline (4a) | EGFR kinase | Kinase Inhibition | 12.36 nM | [9] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly those targeting the EGFR signaling pathway. The straightforward and modular synthetic route, centered around nucleophilic aromatic substitution, allows for the creation of diverse chemical libraries for drug discovery programs. The proven success of the quinazoline scaffold in oncology, coupled with the rational design principles outlined in this guide, provides a strong foundation for the development of the next generation of targeted cancer therapies.
References
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
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Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. [Link]
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]
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A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
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Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Europe PMC. [Link]
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Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC. [Link]
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Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of 2H-o[1][3]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. PMC. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. ResearchGate. [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. [Link]
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Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PMC. [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
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Application Notes & Protocols for "2-Chloro-N,N-dimethylquinazolin-4-amine" in Anti-Inflammatory Drug Discovery
Foreword: The Quinazoline Scaffold as a Privileged Structure in Inflammation Research
The quinazoline core is a recurring motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, serves as a foundational scaffold for a multitude of therapeutic agents, including those with anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3][4] The significance of the quinazoline nucleus lies in its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with various biological targets. Notably, substitutions at the 2 and 4 positions of the quinazoline ring are crucial in dictating its pharmacological profile.[5][6]
"2-Chloro-N,N-dimethylquinazolin-4-amine" represents a strategic starting point for the development of novel anti-inflammatory agents. The 2-chloro substituent provides a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The N,N-dimethylamino group at the 4-position is a common feature in bioactive molecules and can influence physicochemical properties such as solubility and cell permeability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging "this compound" as a lead compound in the quest for new anti-inflammatory therapeutics.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways
While the specific anti-inflammatory mechanism of "this compound" is yet to be fully elucidated, the broader class of quinazoline derivatives has been shown to modulate several key inflammatory pathways.[7][8] It is hypothesized that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[8][9] Quinazoline derivatives have been reported to possess COX inhibitory activity.
-
Modulation of Pro-inflammatory Cytokine Production: The overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a hallmark of chronic inflammatory diseases. Quinazoline-based compounds may suppress the production of these cytokines in immune cells.
-
Inhibition of Tyrosine Kinases: Some quinazoline derivatives are known inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7] While primarily associated with cancer, EGFR signaling has also been implicated in inflammatory processes.
The following diagram illustrates the potential signaling pathways that could be targeted by "this compound" and its derivatives.
Caption: Hypothesized anti-inflammatory mechanisms of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the initial screening and characterization of "this compound" and its analogs.
Protocol 1: In Vitro Anti-inflammatory Screening by Inhibition of Protein Denaturation
This assay is a rapid and cost-effective method for preliminary screening of anti-inflammatory activity.[10] The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[10][11]
Materials:
-
"this compound"
-
Bovine Serum Albumin (BSA), 5% w/v solution in phosphate-buffered saline (PBS)
-
Diclofenac sodium (positive control)
-
Phosphate-Buffered Saline (PBS), pH 6.3
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" in DMSO.
-
In a 96-well plate, add 10 µL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Add 150 µL of 5% w/v BSA solution to each well.
-
For the control group, add 10 µL of DMSO and 150 µL of 5% w/v BSA solution.
-
For the positive control, add 10 µL of diclofenac sodium at various concentrations and 150 µL of 5% w/v BSA solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce protein denaturation by incubating the plate at 70°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Interpretation:
A higher percentage of inhibition indicates greater anti-inflammatory activity. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can be determined by plotting a dose-response curve.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| Control | - | 0 |
| Diclofenac Sodium | 100 | 85.2 ± 3.1 |
| This compound | 100 | Hypothetical Value |
Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
"this compound"
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent
-
MTT reagent
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of "this compound" or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant to measure NO production.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the amount of NO produced.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
Data Interpretation:
A reduction in NO production in the presence of the test compound indicates potential anti-inflammatory activity.
| Treatment | Concentration | NO Production (µM) | Cell Viability (%) |
| Control | - | 1.5 ± 0.2 | 100 |
| LPS (1 µg/mL) | - | 25.8 ± 1.9 | 98.5 ± 2.1 |
| LPS + Dexamethasone | 10 µM | 5.2 ± 0.5 | 99.1 ± 1.8 |
| LPS + Cpd. | 10 µM | Hypothetical Value | Hypothetical Value |
Protocol 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial activity is confirmed, the 2-chloro group on "this compound" can be readily displaced via nucleophilic aromatic substitution to generate a library of analogs.
Synthetic Strategy:
The general synthetic route involves the reaction of "this compound" with various nucleophiles, such as amines, thiols, or alcohols, in the presence of a suitable base and solvent.
Example Reaction:
Reaction of "this compound" with a primary or secondary amine (R¹R²NH) to yield 2-(substituted-amino)-N,N-dimethylquinazolin-4-amine derivatives.
SAR Exploration:
By systematically varying the substituent at the 2-position, researchers can probe the SAR and identify key structural features that enhance anti-inflammatory potency and selectivity.
Workflow for Anti-Inflammatory Drug Discovery
The following diagram outlines a typical workflow for advancing "this compound" from a starting compound to a preclinical candidate.
Caption: Drug discovery workflow using this compound.
Conclusion and Future Directions
"this compound" presents a promising and synthetically tractable starting point for the discovery of novel anti-inflammatory agents. The protocols and workflow outlined in this document provide a robust framework for its evaluation and development. Future studies should focus on elucidating the precise mechanism of action, expanding the SAR through the synthesis of diverse analogs, and evaluating the most promising compounds in relevant in vivo models of inflammatory disease. The versatility of the quinazoline scaffold, coupled with a systematic drug discovery approach, holds significant potential for the identification of the next generation of anti-inflammatory therapies.
References
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). National Institutes of Health (NIH). [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Molecules, 27(24), 8753. [Link]
-
Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). ChemMedChem, e202300651. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). IOP Conference Series: Earth and Environmental Science, 1074, 012137. [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Journal of Chemistry, 2022, 1-10. [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. (2024). ResearchGate. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 102, 117629. [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Institutes of Health (NIH). [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]
-
Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. (n.d.). Der Pharma Chemica. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
Introductory Chapter: Recent Advances on Quinazoline. (2022). ResearchGate. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2012). Drug Discovery Today, 17(23-24), 1338-1343. [Link]
-
Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters, 72, 128877. [Link]
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Application Note: A Cellular Assay Workflow for Characterizing 2-Chloro-N,N-dimethylquinazolin-4-amine Derivatives
Introduction
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer effects.[1][2][3][4] Derivatives of 2-Chloro-N,N-dimethylquinazolin-4-amine are of particular interest due to their potential as kinase inhibitors.[2][5] Many quinazoline-based drugs, such as gefitinib, function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways that are often dysregulated in cancer.[5][6][7][8][9]
This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to evaluate the cellular activity of novel this compound derivatives. We present a tiered, logical workflow—from initial cytotoxicity screening to detailed mechanistic studies—designed to robustly characterize compound efficacy and mode of action. The protocols herein are not merely procedural steps but are grounded in the causality of experimental design, ensuring a self-validating system for generating reliable and reproducible data.
Scientific Rationale & Assay Workflow
The evaluation of a potential kinase inhibitor requires a multi-faceted approach. A single assay is insufficient to understand a compound's true cellular impact. Our proposed workflow is designed to answer a series of critical questions in a logical sequence:
-
Does the compound affect cell viability? (Cytotoxicity/antiproliferative activity)
-
How does it kill the cells? (Mechanism of action: Apoptosis)
-
Does it disrupt normal cell division? (Mechanism of action: Cell Cycle)
-
Does it engage its intended target in a cellular environment? (Target Engagement)
This tiered approach ensures that resources are focused on compounds that show promising activity in initial, broader assays before moving to more complex, target-specific validation.
Figure 1. Tiered Experimental Workflow. This diagram illustrates the logical progression for characterizing quinazoline derivatives, from broad phenotypic screening to specific mechanism of action and target validation assays.
Tier 1: Antiproliferative Activity Assessment
The first crucial step is to determine if the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cell health.[10][11]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the quinazoline derivatives.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, known to often have active EGFR signaling)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Quinazoline derivatives dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11][12]
-
Multichannel pipette and microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[12] The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well.[11][13]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT.[11][13]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation:
| Compound | IC50 (µM) |
| Derivative 1 | 2.5 |
| Derivative 2 | 15.8 |
| Derivative 3 | > 50 |
| Gefitinib (Control) | 0.8 |
Tier 2: Elucidating the Mechanism of Action
Compounds with potent antiproliferative activity (low IC50 values) should be advanced to mechanistic studies. Understanding how a compound induces cell death is critical. Apoptosis, or programmed cell death, is a common mechanism for kinase inhibitors. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
Rationale: This luminescent assay provides a highly sensitive and direct measure of caspase-3 and -7 activity. The "add-mix-measure" format simplifies the workflow.[14][15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[14]
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence assays)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Active quinazoline derivatives and controls (e.g., Staurosporine as a positive control for apoptosis)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., A549) in a white-walled 96-well plate at 10,000 cells/well in 80 µL of medium. Incubate for 24 hours. Treat cells with the compounds at their IC50 and 2x IC50 concentrations for a relevant time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by normalizing the relative light units (RLU) of treated samples to the RLU of vehicle-treated controls.
Data Presentation:
| Treatment | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle (0.5% DMSO) | 1.0 |
| Derivative 1 (2.5 µM) | 4.8 |
| Derivative 1 (5.0 µM) | 8.2 |
| Staurosporine (1 µM) | 10.5 |
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Rationale: Kinase inhibitors often disrupt the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.[16][17] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[16][18] This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]
Materials:
-
6-well plates
-
Active quinazoline derivatives
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18] RNase A is critical to remove RNA, which PI can also bind.[16]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in ~70-80% confluency after treatment. After 24 hours, treat with compounds at their IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.[18]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for weeks).[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18] Resuspend the cell pellet in 450 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.[19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording fluorescence in the appropriate channel (e.g., FL-2 or FL-3).[20] Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65 | 20 | 15 |
| Derivative 1 (2.5 µM) | 80 | 10 | 10 |
| Nocodazole (Control) | 10 | 5 | 85 |
Tier 3: Target Engagement Validation
Positive results in the phenotypic and mechanistic assays strongly suggest the compound is active. The final crucial step is to verify that the compound physically interacts with its intended target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[21][22]
Rationale: CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability.[23][24] When heated, this stabilized protein will resist thermal denaturation and aggregation at higher temperatures compared to its unbound state.[24][25] By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[21][23]
Figure 2. EGFR Signaling Pathway Inhibition. This diagram shows the EGFR signaling cascade and the putative site of action for quinazoline-based kinase inhibitors, which block downstream signals for proliferation and survival.[6][7][26]
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the binding of the quinazoline derivative to its putative target (e.g., EGFR) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., A549)
-
Active quinazoline derivative
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody specific to the target protein (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody and chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the derivative at a high concentration (e.g., 10-20x IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[24]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by Western blotting using an antibody against the target protein (EGFR).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.
Conclusion
This application note provides a structured, multi-tiered approach for the cellular characterization of novel this compound derivatives. By systematically assessing antiproliferative effects, elucidating the mechanism of cell death and cell cycle disruption, and finally confirming direct target engagement, researchers can build a comprehensive and robust data package. This workflow prioritizes scientific integrity and provides the detailed, validated protocols necessary to confidently identify and advance promising drug candidates.
References
-
Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2847. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Jabir, N. R., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Sithambaram, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(5-6), 363-383. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
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Application Notes & Protocols: Preclinical Efficacy Assessment of 2-Chloro-N,N-dimethylquinazolin-4-amine Based Compounds in Animal Models
Introduction: The Therapeutic Potential of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated and developed as potent agents for various therapeutic indications, including oncology, inflammation, and neurodegenerative disorders.[1][2][3] Several clinically approved drugs, such as the tyrosine kinase inhibitors gefitinib and erlotinib, feature the quinazoline structure, highlighting its therapeutic relevance.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of novel compounds based on the "2-Chloro-N,N-dimethylquinazolin-4-amine" scaffold.
Given the diverse potential mechanisms of action of quinazoline derivatives, which can range from kinase inhibition to modulation of inflammatory pathways and neuroprotective effects, a multi-faceted approach to efficacy testing is often warranted.[2][3][5] The choice of animal model is therefore critically dependent on the hypothesized or confirmed in vitro activity of the specific compound. This guide will detail robust and validated animal models for three key therapeutic areas: Oncology, Inflammatory Disorders, and Neurodegenerative Diseases.
For each therapeutic area, we will present the scientific rationale for model selection, provide detailed, step-by-step experimental protocols, and offer insights into key endpoint analysis. All procedures involving animals should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
I. Oncology: Evaluating Anti-Tumor Efficacy
Quinazoline derivatives have been extensively investigated as anti-cancer agents, with many acting as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.[2][6][7] A primary mechanism of action for many quinazoline-based oncology drugs is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8][9] Therefore, xenograft models utilizing human cancer cell lines with known genetic profiles are highly relevant for assessing the anti-tumor activity of novel quinazoline compounds.
A. Human Tumor Xenograft Models
Xenograft models involve the implantation of human cancer cells into immunodeficient mice, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth.
Scientific Rationale: This model allows for the direct evaluation of the compound's effect on human tumor cells in a living system. The choice of cell line is crucial and should be based on the hypothesized target of the quinazoline derivative. For instance, if the compound is a putative EGFR inhibitor, cell lines with high EGFR expression or activating mutations would be appropriate.
Caption: Workflow for a subcutaneous xenograft study.
-
Cell Culture and Animal Model:
-
Culture the selected human cancer cell line (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for breast cancer) under standard conditions.
-
Acclimate immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, for at least one week prior to the study.
-
-
Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the "this compound" based compound in a suitable vehicle.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined dose levels and schedules. The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
-
Study Termination and Endpoint Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biomarker analysis (e.g., Western blot for target engagement).[10]
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| Compound X | 25 | 800 ± 90 | 46.7 | +2 |
| Compound X | 50 | 450 ± 60 | 70.0 | -1 |
| Positive Control | Varies | 500 ± 75 | 66.7 | -3 |
II. Inflammatory Disorders: Assessing Anti-Inflammatory Potential
The quinazoline scaffold is present in compounds with demonstrated anti-inflammatory properties.[1][11][12][13][14] These effects can be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[1][13] Therefore, animal models of acute and chronic inflammation are valuable tools for evaluating the efficacy of novel quinazoline derivatives.
A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[15][16]
Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, triggering the release of pro-inflammatory cytokines such as TNF-α and IL-6.[11][16] This model is useful for rapidly screening compounds for their ability to suppress systemic inflammation.
-
Animal and Compound Preparation:
-
Use 8-10 week old mice (e.g., C57BL/6 or BALB/c).
-
Prepare the "this compound" based compound in a suitable vehicle.
-
-
Compound Administration:
-
Administer the compound or vehicle to the mice (e.g., via intraperitoneal injection or oral gavage) at various doses.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject LPS (from E. coli) intraperitoneally at a dose of 1-5 mg/kg.[17]
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 1.5 - 2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture or from the retro-orbital sinus.
-
-
Cytokine Analysis:
-
Prepare serum or plasma from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.[11]
-
B. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[18][19][20]
Scientific Rationale: This model is suitable for evaluating compounds that may modulate the autoimmune and inflammatory responses characteristic of rheumatoid arthritis. It allows for the assessment of both clinical signs of arthritis and underlying pathological changes.[18][20] The development of arthritis in this model involves both T and B cell responses to type II collagen.[21]
Caption: Workflow for a collagen-induced arthritis study.
-
Induction of Arthritis:
-
Use susceptible mouse strains, such as DBA/1J, aged 8-10 weeks.[19]
-
On day 0, immunize mice at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[20][21]
-
On day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).[21]
-
-
Compound Administration:
-
Begin prophylactic treatment with the "this compound" based compound or vehicle daily, starting from day 21.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[19]
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42-56), collect blood for measurement of anti-collagen antibody titers and inflammatory cytokines.
-
Harvest paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Data Presentation: Arthritis Severity
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score at Day 42 ± SEM | Mean Paw Thickness at Day 42 (mm) ± SEM |
| Vehicle Control | - | 10.5 ± 1.2 | 3.5 ± 0.3 |
| Compound X | 25 | 6.2 ± 0.8 | 2.8 ± 0.2 |
| Compound X | 50 | 3.1 ± 0.5 | 2.2 ± 0.1 |
| Positive Control | Varies | 4.5 ± 0.6 | 2.4 ± 0.2 |
III. Neurodegenerative Diseases: Exploring Neuroprotective Effects
Recent studies have highlighted the potential of quinazoline derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][5] Their mechanisms of action may involve neuroprotection, anti-neuroinflammation, and modulation of key pathological pathways.[3][5]
A. MPTP-Induced Mouse Model of Parkinson's Disease
This is one of the most widely used toxin-based models of Parkinson's disease.[22][23]
Scientific Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[24][25] This model is valuable for assessing the neuroprotective and neuro-restorative potential of test compounds.[24]
-
Animal Model and Treatment:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Administer the "this compound" based compound or vehicle for a specified period before and/or after MPTP administration.
-
-
MPTP Administration:
-
A common sub-acute regimen involves intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) once daily for 5 consecutive days.[25]
-
-
Behavioral Assessment:
-
Perform behavioral tests to assess motor function at a specified time after the last MPTP injection (e.g., 7-14 days). Common tests include:
-
Rotarod test: to measure motor coordination and balance.
-
Open field test: to assess locomotor activity.[24]
-
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and dissect the striatum and substantia nigra.
-
Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.[24]
-
Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.[24]
-
B. Amyloid-Beta (Aβ) Induced Models of Alzheimer's Disease
Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease are widely used to study Aβ pathology.[26][27][28][29]
Scientific Rationale: These models develop key pathological hallmarks of Alzheimer's disease, including amyloid plaques and cognitive deficits, making them suitable for evaluating compounds that may interfere with Aβ production, aggregation, or downstream toxicity.[26][27][30]
-
Animal Model and Treatment:
-
Cognitive Assessment:
-
Histopathological and Biochemical Analysis:
-
At the end of the study, euthanize the mice and collect the brains.
-
Perform immunohistochemistry or ELISA to quantify Aβ plaque burden in the cortex and hippocampus.
-
Measure levels of soluble and insoluble Aβ species.
-
Assess markers of neuroinflammation, such as microgliosis and astrocytosis.
-
Data Presentation: Neuroprotection in MPTP Model
| Treatment Group | Dose (mg/kg) | Striatal Dopamine (% of Control) ± SEM | TH+ Neurons in SNpc (% of Control) ± SEM |
| Vehicle + Saline | - | 100 ± 8 | 100 ± 7 |
| Vehicle + MPTP | - | 45 ± 5 | 52 ± 6 |
| Compound X + MPTP | 25 | 65 ± 6 | 70 ± 5 |
| Compound X + MPTP | 50 | 82 ± 7 | 85 ± 6 |
IV. Concluding Remarks and Future Directions
The selection of an appropriate animal model is a critical step in the preclinical evaluation of novel therapeutic compounds. For agents based on the "this compound" scaffold, the wide range of potential biological activities necessitates a thoughtful and evidence-based approach to model selection. The protocols outlined in this guide provide a robust framework for assessing the in vivo efficacy of these compounds in the key therapeutic areas of oncology, inflammation, and neurodegenerative disease.
It is imperative that these efficacy studies are complemented by comprehensive pharmacokinetic and toxicology assessments to establish a complete preclinical profile. Furthermore, as our understanding of the specific molecular targets of these novel quinazoline derivatives evolves, more refined and targeted animal models, including genetically engineered mouse models, may become increasingly relevant. Adherence to rigorous experimental design, including appropriate controls, randomization, and blinded analysis, will ensure the generation of high-quality, reproducible data to guide further drug development efforts. All studies should be conducted in compliance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[32][33][34][35][36]
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- 25. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 26. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 27. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. pnas.org [pnas.org]
- 31. Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ema.europa.eu [ema.europa.eu]
- 33. Non-clinical documentation in applications for marketing authorisation / registration of well-established and traditional herbal medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 35. EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy [gmp-compliance.org]
- 36. Non-clinical development | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine
Welcome to the technical support guide for the synthesis of 2-Chloro-N,N-dimethylquinazolin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Synthesis Overview and Key Checkpoints
The synthesis of this compound is a two-stage process, beginning with the preparation of a key intermediate, 2,4-dichloroquinazoline, followed by a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine. Success in the final step is critically dependent on the quality of the intermediate and precise control of the reaction conditions.
Below is a high-level workflow illustrating the critical stages of the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 2,4-Dichloroquinazoline Intermediate
Question 1: My yield for 2,4-dichloroquinazoline is consistently low. What are the most common causes?
Answer: Low yield in this chlorination step often traces back to two primary factors: moisture contamination and incomplete reaction.
-
Moisture: Phosphorus oxychloride (POCl₃) reacts violently with water. Any moisture in your glassware or starting material (quinazoline-2,4-dione) will consume the reagent and generate byproducts. It is imperative to use oven-dried glassware and ensure your starting material is anhydrous.
-
Incomplete Reaction: The conversion of the dione to the dichloro derivative requires sufficient thermal energy and time. A common protocol involves refluxing the mixture for at least 2.5 to 5 hours.[1][2][3] Shortening this time can leave unreacted starting material, which is difficult to separate from the product.
-
Catalyst Use: The addition of a catalytic amount of an organic base, such as N,N-dimethylaniline, can significantly improve the reaction rate and yield by activating the POCl₃.[2][3]
Question 2: During the workup of the 2,4-dichloroquinazoline synthesis, I get a sticky solid instead of a clean precipitate when pouring the reaction mixture into ice water. Why does this happen?
Answer: This is typically due to quenching the reaction mixture while it is still too hot or quenching it too slowly. The excess POCl₃ undergoes a highly exothermic reaction with water. If the quench is not performed rapidly and with vigorous stirring into a large volume of ice, localized heating can cause the product to oil out or decompose, resulting in a tar-like substance.
Troubleshooting Protocol:
-
Allow the reaction mixture to cool to room temperature after reflux.
-
Prepare a beaker with a large volume of crushed ice and water.
-
With vigorous stirring, slowly pour the reaction mixture in a thin stream into the ice-water slurry. A clean, off-white to yellow precipitate should form.[2][3]
Stage 2: Synthesis of this compound
Question 3: How is the selective reaction at the C4 position achieved? Why doesn't the dimethylamine react at the C2 position?
Answer: The high regioselectivity of this reaction is a well-documented and fundamental aspect of quinazoline chemistry.[4] The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5]
Mechanistic Insight: Theoretical studies using Density Functional Theory (DFT) have provided a clear explanation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline has a larger coefficient on the C4 carbon atom.[6] This indicates that C4 is more electrophilic and thus more susceptible to nucleophilic attack. The calculated activation energy for the SNAr reaction at C4 is lower than at C2, making the C4 substitution the kinetically favored pathway under controlled conditions.[6]
Caption: Favored nucleophilic attack at the C4 position of 2,4-dichloroquinazoline.
Question 4: My final product is contaminated with a significant amount of a disubstituted byproduct. How can I prevent this?
Answer: The formation of the 2,4-bis(dimethylamino)quinazoline byproduct occurs when the reaction conditions are too harsh, allowing the less reactive C2 chlorine to be substituted.[7]
Key Parameters to Control:
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature to 80°C[4][6] | Higher temperatures provide the activation energy needed to overcome the barrier for C2 substitution. |
| Reaction Time | Monitor by TLC (0.5 - 12 hours)[4][6] | Prolonged reaction times after the starting material is consumed can lead to the slow formation of the disubstituted product. |
| Equivalents of Amine | ~1.0 - 1.2 equivalents | Using a large excess of dimethylamine can drive the reaction towards disubstitution. |
Troubleshooting Strategy: Run the reaction at a lower temperature (e.g., room temperature) and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC). Once the 2,4-dichloroquinazoline spot has disappeared, quench the reaction immediately to prevent further substitution.
Question 5: What is the role of the base (e.g., DIPEA or Triethylamine) in the amination reaction?
Answer: The nucleophilic substitution reaction releases one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. This acid will protonate the dimethylamine nucleophile, rendering it unreactive. An external base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is added to scavenge the generated HCl.[4][6] This ensures that the dimethylamine remains in its free, nucleophilic form to drive the reaction to completion.
Part 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of 2,4-Dichloroquinazoline
This protocol is adapted from established literature procedures.[2][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add quinazoline-2,4-dione (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~10-15 volumes) followed by a catalytic amount of N,N-dimethylaniline (~0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should become a clear, yellowish solution.
-
Workup: Cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.
-
Quench: With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water slurry.
-
Isolation: A solid precipitate will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum to yield 2,4-dichloroquinazoline as an off-white to yellow powder. Confirm identity and purity via NMR and melting point analysis.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common SNAr conditions.[4][6]
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichloroquinazoline (1.0 eq) and a suitable anhydrous solvent such as dioxane or THF (~10 volumes).[4][6]
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture in an ice bath.
-
Nucleophile Addition: Slowly add a solution of dimethylamine (1.1 eq, e.g., 2M solution in THF) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
References
- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents.
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
-
Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118. Available at: [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. (2022). Available at: [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. Available at: [Link]
-
Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 78-85. Available at: [Link]
-
Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - ACS Fall 2025. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]
-
Park, C. M., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4289. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
-
A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. (2022). Available at: [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Available at: [Link]
-
2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8 | Chemsrc. Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. (2023). Available at: [Link]
-
Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature - Chemistry Stack Exchange. (2022). Available at: [Link]
-
This compound (C10H10ClN3) - PubChemLite. Available at: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (2013). Available at: [Link]
Sources
- 1. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of 2-Chloro-N,N-dimethylquinazolin-4-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-N,N-dimethylquinazolin-4-amine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of purifying this compound using column chromatography.
Introduction
This compound is a heterocyclic compound with a basic nitrogenous core, which can present unique challenges during purification by silica gel chromatography. The lone pair of electrons on the quinazoline nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to peak tailing, irreversible adsorption, or even decomposition of the target compound. This guide provides strategies to mitigate these issues and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of quinazoline derivatives due to its versatility and cost-effectiveness. However, due to the basic nature of this compound, deactivation of the silica gel or the use of a basic modifier in the mobile phase is highly recommended to prevent issues like peak tailing and sample decomposition.[1]
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The selection of a suitable mobile phase should begin with Thin Layer Chromatography (TLC) analysis. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] Common starting solvent systems for quinazoline derivatives include mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane and methanol. For basic compounds like this, it is crucial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to improve peak shape and recovery.[2]
Q3: My compound is streaking badly on the TLC plate and the column. What can I do?
A3: Streaking is a classic sign of strong interaction between a basic compound and the acidic silica gel. To resolve this, add a small percentage of triethylamine (Et3N) or ammonia solution to your mobile phase.[2] This will neutralize the acidic sites on the silica, reducing the strong adsorption of your basic compound.
Q4: I'm not seeing my compound elute from the column, even at high solvent polarity. What's happening?
A4: This could be due to irreversible adsorption or decomposition on the silica gel. First, confirm the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If it is unstable, consider deactivating the silica gel with triethylamine before packing the column or using an alternative stationary phase like alumina.[2] It's also possible the mobile phase is still not polar enough. A gradient elution up to a small percentage of methanol in dichloromethane may be necessary.
Q5: How can I visualize the compound on a TLC plate?
A5: The quinazoline ring system is aromatic and conjugated, making it visible under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[3][4] Staining with iodine can also be effective for visualizing many organic compounds.[4]
Q6: What are the potential impurities I should be trying to separate?
A6: Impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, such as 2,4-dichloroquinazoline, or byproducts from the chlorination and amination steps. For example, if the starting material is a quinazoline-2,4-dione, you might have partially reacted intermediates.[5][6] It is also possible to have isomeric impurities or over-alkylated products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. - Co-eluting impurities. | - Optimize the mobile phase using TLC. A shallower gradient during elution can improve separation. - Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the silica gel weight. - If impurities have similar polarity, consider a different solvent system or an alternative stationary phase like alumina. |
| Peak Tailing | - Strong interaction of the basic amine with acidic silica gel. | - Add 0.1-1% triethylamine to the mobile phase to neutralize the silica surface.[2] - Use pre-treated, deactivated silica gel. |
| Compound Decomposition | - Instability of the compound on acidic silica gel. | - Confirm stability on a TLC plate. If unstable, use a deactivated stationary phase or consider a different purification technique like recrystallization. - Run the column quickly to minimize contact time with the silica. |
| Compound Insolubility during Loading | - Poor solubility of the crude material in the initial mobile phase. | - Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[2] - Wet Loading: Dissolve the sample in a minimal amount of a strong, compatible solvent and load it onto the column. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To identify an optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Crude this compound
-
Various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
-
Triethylamine (Et3N)
-
UV lamp (254 nm)
Procedure:
-
Prepare several developing chambers with different solvent systems. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Also prepare a second set of solvents containing 0.5% triethylamine.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Using a capillary spotter, carefully spot the dissolved sample onto the baseline of the TLC plates.
-
Place the TLC plates in the developing chambers and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely.
-
Calculate the Rf value for the target compound and any impurities. The ideal solvent system will give the target compound an Rf of 0.2-0.4 and show good separation from impurities.
Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (containing 0.5% triethylamine)
-
Sand
-
Crude this compound
-
Collection tubes
Procedure:
Column Packing:
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety and Handling
This compound and its structural analogs may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H10ClN3 | PubChem[8] |
| Molecular Weight | 207.66 g/mol | PubChem[8] |
| Predicted XLogP3 | 3.1 | PubChem[8] |
References
- SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
- BenchChem Technical Support Team. (2025, November).
- Department of Chemistry, University of Rochester.
- PubChemLite. This compound (C10H10ClN3).
- MDPI. (2022).
- ResearchGate. (2013, January 31).
- MDPI. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Stream Peak. (2025, April 28). Using Silica Gel to Control Moisture in Pharmaceutical Packaging.
- PubChem. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879.
- Teledyne ISCO. (2010).
- StabilityHub. (2023, December 2). Desiccant Impact on Stability.
- ACS Fall 2025. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis.
- PMC - NIH. (2016, February 15).
- MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- PubMed.
- Stream Peak. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability.
- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- PubChem. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
- Wiley-VCH. (2008).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4(3H)
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chemistry LibreTexts. (2022, April 7). 2.
- ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4.
- PubChem. 2-chloro-N-(3-chlorophenyl)quinazolin-4-amine | C14H9Cl2N3 | CID 22692703.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C10H10ClN3) [pubchemlite.lcsb.uni.lu]
Stability of "2-Chloro-N,N-dimethylquinazolin-4-amine" under acidic and basic conditions
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support center for 2-Chloro-N,N-dimethylquinazolin-4-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting protocols based on established chemical principles and field-proven insights. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide self-validating systems for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this molecule is its susceptibility to hydrolysis at the C2 position, where the chloro group is located. This reactivity is significantly influenced by pH and temperature. The quinazoline ring system itself is relatively stable, but the chloro substituent is a good leaving group, making the C2 carbon an electrophilic site prone to nucleophilic attack. Under both acidic and basic conditions, the primary degradation product is expected to be 2-hydroxy-N,N-dimethylquinazolin-4-amine.
Q2: How should I store this compound in solid form and in solution?
-
Solid Form: As a solid, the compound is expected to be relatively stable. Store it in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage.
-
Solution Form: The stability in solution is highly dependent on the solvent and pH.
-
Aprotic Solvents (e.g., DMSO, DMF): Stock solutions in high-purity anhydrous aprotic solvents are generally stable for short to medium-term storage when kept at -20°C or -80°C. However, some quinazoline derivatives have shown instability in DMSO over extended periods, so it is best to prepare fresh solutions or use them within a reasonable timeframe.[1]
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions, especially at acidic or basic pH, for any extended period. If aqueous buffers are required for an experiment, prepare the solution immediately before use. Studies on similar quinazoline structures show significant decomposition in both acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, particularly with heat.[2]
-
Q3: What analytical method is best for monitoring the stability of this compound?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method, typically with UV detection, is the most effective and widely used technique.[3] This method should be capable of separating the parent compound from its potential degradation products. Developing such a method often involves a forced degradation study to generate the degradants and ensure the method has the required specificity.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments.
Issue 1: After treating my compound with acidic media (e.g., for deprotection of another functional group), my HPLC shows a new, more polar peak, and the peak for my starting material has decreased.
-
Probable Cause: You are likely observing acid-catalyzed hydrolysis. Under acidic conditions, the nitrogen atoms in the quinazoline ring can become protonated. This protonation withdraws electron density from the ring, making the C2 carbon even more electrophilic and highly susceptible to nucleophilic attack by water.
-
Mechanism: The chloro group is displaced by a hydroxyl group, forming 2-hydroxy-N,N-dimethylquinazolin-4-amine. This new compound is more polar due to the hydroxyl group, causing it to elute earlier on a standard RP-HPLC column.
-
Solution:
-
Confirm Identity: If possible, collect the new peak and analyze it by mass spectrometry (MS). The expected mass would correspond to the replacement of -Cl (35.45 amu) with -OH (17.01 amu), a net change of approximately -18.44 amu.
-
Minimize Exposure: Reduce the reaction time, lower the temperature, or use a milder acidic catalyst if your experimental protocol allows.
-
Use Anhydrous Conditions: If water is not a required reagent, ensure your reaction is performed under strictly anhydrous conditions to prevent hydrolysis.
-
Issue 2: I observe significant degradation of the compound when using a basic solution (e.g., NaOH, K2CO3) in my reaction.
-
Probable Cause: You are observing base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic C2 carbon, displacing the chloride ion.[2]
-
Mechanism: This is a direct nucleophilic aromatic substitution reaction leading to the formation of 2-hydroxy-N,N-dimethylquinazolin-4-amine. The reaction is often faster and more complete under basic conditions compared to acidic ones for similar compounds.[2]
-
Solution:
-
Use a Non-Nucleophilic Base: If the base is only required as a proton scavenger, consider using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Lower Temperature: Perform the reaction at the lowest possible temperature to slow the rate of the competing hydrolysis reaction.
-
Control Stoichiometry: Use the minimum required amount of base to avoid a large excess of hydroxide ions.
-
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed mechanisms for hydrolysis.
Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.
Caption: Proposed Base-Catalyzed Hydrolysis Pathway.
Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is recommended. This aligns with ICH guidelines and is crucial for developing a stability-indicating analytical method.[3][4] The goal is to achieve partial (5-20%) degradation to ensure that the resulting degradants can be adequately resolved from the parent compound.
Experimental Workflow for Forced Degradation
Caption: General Workflow for a Forced Degradation Study.
Step-by-Step Protocol: Forced Degradation Study
1. Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare an RP-HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation.
2. Stress Conditions:
-
For each condition, use an aliquot of the stock solution. A control sample (unstressed stock solution, diluted to the final concentration) should be run with every analysis.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Post-Stress Treatment |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at 60-80°C | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Dilute to stop reaction |
| Thermal | Heat (Solid & Solution) | 48 hours at 80°C | Cool to Room Temp |
| Photolytic | ICH-specified light exposure (UV/Vis) | As per ICH Q1B guidelines | Analyze directly |
3. Analysis:
-
After the specified time (or when ~10% degradation is observed via a preliminary time-point), stop the reaction as described in the table.
-
Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Inject onto the HPLC-UV system. If available, use an HPLC-MS system to obtain mass information on the degradation products.
4. Evaluation:
-
Specificity: The HPLC method should show baseline separation between the parent peak and all degradation peaks.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, indicating that all major degradants are accounted for.
By following this structured approach, you can confidently assess the stability of this compound, troubleshoot unexpected experimental results, and develop robust, stability-indicating analytical methods for your research.
References
-
Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 951-959. Available at: [Link]
-
American Chemical Society. (2025). Synthesis of N-substituted quinazoline-4-amine and N2,N4-disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025. Available at: [Link]
-
IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 252(2), 022090. Available at: [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Amides. Chemguide. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
Sources
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- 2. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
Optimizing reaction conditions for the amination of 2,4-dichloroquinazoline
An in-depth guide to navigating the complexities of 2,4-dichloroquinazoline amination, this Technical Support Center provides researchers, scientists, and drug development professionals with field-tested insights and solutions to common experimental challenges. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and efficient.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the amination of 2,4-dichloroquinazoline, providing the foundational knowledge needed for successful reaction design.
Q1: Why does nucleophilic substitution preferentially occur at the C4 position over the C2 position?
A1: The regioselectivity of the first amination at the C4 position is a well-documented phenomenon rooted in the electronic properties of the quinazoline ring.[1] The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. Density Functional Theory (DFT) calculations have confirmed that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is the more favorable site for attack by a nucleophile.[1] This inherent electronic bias makes the displacement of the C4-chlorine kinetically and thermodynamically favored, allowing for selective mono-amination under controlled conditions.
Q2: What are the typical starting conditions for a selective C4 mono-amination?
A2: Achieving selective C4 mono-amination hinges on using mild reaction conditions. The reaction is typically performed at or below room temperature to prevent the less favorable, but still possible, C2 substitution.[2] A variety of polar solvents, both protic and aprotic, can be used to facilitate the reaction by stabilizing the charged intermediates formed during the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][3] An organic base is included to neutralize the HCl generated during the reaction.
Reaction Workflow & Regioselectivity
Caption: Regioselectivity of 2,4-dichloroquinazoline amination.
Q3: How can I achieve di-amination at both the C2 and C4 positions?
A3: Displacing the second chlorine at the C2 position requires significantly more forcing conditions.[1] Once the first amine has been added at C4, its electron-donating nature deactivates the quinazoline ring towards further nucleophilic attack, making the C2-chloro group less reactive.[2] To overcome this, higher temperatures (often above 100 °C), microwave irradiation, or alternative catalytic methods like the Buchwald-Hartwig amination may be necessary to furnish the 2,4-diaminoquinazoline product.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the amination of 2,4-dichloroquinazoline.
Caption: Troubleshooting workflow for low-yield amination.
| Problem | Possible Cause | Recommended Action |
| Low Yield / Incomplete Conversion | Inefficient Reaction Conditions: The combination of solvent, base, and temperature may not be optimal for the specific amine being used. | Review Parameters: Ensure a polar solvent (e.g., THF, Ethanol, Acetonitrile) and a suitable non-nucleophilic base (e.g., DIPEA, Et₃N) are used.[1] For less reactive amines like anilines, a moderate increase in temperature (e.g., to 40-60°C) or extended reaction times may be required.[1] |
| Poor Nucleophilicity of Amine: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic or benzylic amines. | Modify Conditions: For anilines, consider switching to a higher boiling point solvent like 2-propanol or dioxane and increasing the temperature to ~80°C.[1][2] Alternatively, a Buchwald-Hartwig cross-coupling protocol may be more effective.[1] | |
| Hydrolysis of Starting Material: 2,4-dichloroquinazoline can hydrolyze if excess water is present, forming quinazoline diones.[4] | Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Significant Di-substituted Byproduct | Reaction Temperature is Too High: The activation energy for C2 substitution, though higher, can be overcome at elevated temperatures. | Lower the Temperature: Perform the reaction at room temperature or below (e.g., 0°C). This maximizes the kinetic preference for C4 substitution.[2] |
| Extended Reaction Time: Allowing the reaction to proceed for too long after the mono-substituted product has formed can lead to the formation of the di-substituted product. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product. Quench the reaction once the optimal conversion is reached. | |
| Formation of Other Side Products | Self-condensation of Amine: If the amine has other reactive functional groups, side reactions can occur. | Protecting Groups: If necessary, protect other reactive functional groups on the amine nucleophile before performing the amination. |
| Catalyst Poisoning (if applicable): In metal-catalyzed reactions, impurities or free amine groups can sometimes deactivate the catalyst.[5] | Purify Reagents: Ensure starting materials are pure. If catalyst deactivation is suspected, consider increasing the catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for Selective C4 Mono-amination with an Aliphatic Amine
This protocol provides a robust starting point for the selective synthesis of 2-chloro-4-(alkylamino)quinazolines.
Materials:
-
2,4-dichloroquinazoline
-
Aliphatic amine (e.g., piperidine, benzylamine) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroquinazoline (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.5 eq.) followed by the dropwise addition of the aliphatic amine (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-chloro-4-aminoquinazoline product.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available from: [Link]
-
The optimization of amination of quinazoline 1a. ResearchGate. Available from: [Link]
-
Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available from: [Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Institutes of Health (NIH). Available from: [Link]
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. Available from: [Link]
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available from: [Link]
- Process for the preparation of lapatinib and the salts thereof. Google Patents.
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]
-
Acid catalyzed synthesis of 2-(2-aminophenyl)quinazoline-4-amine and reaction with aromatic aldehydes. ResearchGate. Available from: [Link]
- Synthetic method of lapatinib. Google Patents.
-
Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Available from: [Link]
-
Lapatinib preparation method. SciSpace. Available from: [Link]
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. Available from: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]
-
Quinazoline. Wikipedia. Available from: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH). Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (NIH). Available from: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health (NIH). Available from: [Link]
- Preparation of 2,4-dichloroquinazoline. Google Patents.
-
Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. Available from: [Link]
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Preventing the formation of impurities during the synthesis of quinazoline derivatives
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of quinazoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common challenges and prevent the formation of impurities in your reactions.
Introduction: The Challenge of Purity in Quinazoline Synthesis
Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2] However, the synthesis of these bicyclic heterocycles is often accompanied by the formation of impurities that can complicate purification, reduce yields, and introduce confounding variables in biological assays. Understanding the mechanistic origins of these impurities is paramount to developing robust and efficient synthetic strategies. This guide provides a structured approach to troubleshooting common issues and offers preventative measures based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my quinazoline synthesis with a significant recovery of my starting materials. What are the likely causes?
A1: This common issue typically points to suboptimal reaction conditions that fail to overcome the activation energy of the cyclization step. Key factors to investigate include:
-
Insufficient Temperature: Many classical quinazoline syntheses, such as the Bischler cyclization, require high temperatures (often above 120°C) to proceed efficiently.[3] If your reaction is sluggish, a systematic increase in temperature while monitoring by Thin Layer Chromatography (TLC) is recommended.
-
Inappropriate Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO, or even polar protic solvents like ethanol, often enhance the solubility of reactants and facilitate the desired C(sp²)–N bond formation.[4] Nonpolar solvents such as toluene or THF may be ineffective for certain reaction pathways.[5]
-
Incorrect Base Strength or Type: Many syntheses require a base to facilitate deprotonation and cyclization. If the base is too weak, the reaction may not proceed to completion. Consider switching to a stronger base if your protocol allows. The choice between an organic base (e.g., DABCO) and an inorganic base (e.g., K₂CO₃) can also significantly impact the reaction rate and should be optimized for your specific transformation.[4]
Q2: My TLC analysis shows multiple spots, including one that is very close to my product's Rf value. How can I identify and eliminate this impurity?
A2: The presence of multiple spots indicates the formation of byproducts. A spot with a similar Rf to your product often suggests a structurally related impurity. Common culprits include:
-
Incomplete Cyclization: Intermediate, non-cyclized products can appear as impurities. For example, in the Niementowski synthesis, the initial acylation product of the anthranilic acid may not fully cyclize.
-
Isomeric Byproducts: Depending on the substitution pattern of your starting materials, regioisomers can form. Careful control of reaction conditions, particularly temperature, can sometimes favor the formation of the desired isomer.
-
Side Reactions: Specific synthetic routes are prone to characteristic side reactions. For instance, in some syntheses, a competing C(sp³)–C(sp²) bond formation can lead to the formation of benzimidazole byproducts instead of the desired quinazoline.[4][6] This is often influenced by solvent polarity.
To address this, a combination of analytical and purification techniques is necessary. HPLC-MS analysis of the crude reaction mixture can help identify the mass of the impurity, providing clues to its structure.[7] For purification, if the impurity is difficult to separate by standard column chromatography, consider using a shallower solvent gradient or switching to a different stationary phase. Recrystallization is also a powerful technique for removing small amounts of closely related impurities.[8]
Q3: My product seems to decompose during aqueous workup or purification. What is happening and how can I prevent it?
A3: The quinazoline ring can be susceptible to hydrolysis under certain pH and temperature conditions.[9] Boiling in acidic or alkaline solutions can lead to ring-opening, forming derivatives of 2-aminobenzaldehyde or 2-aminobenzoic acid.[9]
Preventative Measures:
-
Maintain Neutral pH: During workup, try to keep the pH of the aqueous solution as close to neutral as possible.
-
Avoid Excessive Heat: If heating is necessary to dissolve your product during extraction, do so for the minimum time required.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are dry.
Troubleshooting Guide: From Observation to Solution
This table provides a structured approach to troubleshooting common problems encountered during quinazoline synthesis.
| Experimental Observation | Probable Cause(s) | Recommended Action(s) & Explanation |
| Low to no product formation, with starting materials largely unreacted. | 1. Insufficient reaction temperature. 2. Inappropriate solvent choice leading to poor solubility. 3. Catalyst (if used) is inactive. | 1. Systematically increase the reaction temperature in small increments (e.g., 10-20°C) and monitor progress by TLC.[5]2. Switch to a more polar solvent (e.g., from toluene to DMF or DMSO) to improve solubility and reaction rates.[4]3. Use a fresh batch of catalyst and ensure all reagents and solvents are free of impurities that could act as catalyst poisons. |
| A new, more polar spot appears on TLC (lower Rf). | Incomplete cyclization or hydrolysis of the product. | 1. Increase reaction time and/or temperature to drive the cyclization to completion.2. If hydrolysis is suspected, perform the workup under neutral conditions and avoid excessive heating.[9] |
| Formation of a significant amount of a non-polar byproduct (higher Rf). | Side reaction favored by reaction conditions (e.g., benzimidazole formation). | 1. Change the solvent polarity. A switch from a non-polar to a polar solvent can disfavor the formation of certain byproducts like benzimidazoles.[4][6]2. Re-evaluate the catalyst system. Some catalysts offer higher selectivity for the desired product. |
| Product appears pure by TLC but shows impurities in NMR or HPLC. | Co-elution of impurities with the product on the TLC plate. | 1. Optimize the TLC mobile phase to achieve better separation.2. Rely on higher-resolution techniques like HPLC for purity analysis.[7]3. Perform a final purification step such as recrystallization from a suitable solvent system to remove trace impurities.[8] |
| Reaction is messy with multiple byproducts. | Decomposition of starting materials or product under harsh reaction conditions. | 1. Lower the reaction temperature and monitor for product formation over a longer period.2. Consider alternative, milder synthetic routes. Many modern, metal-catalyzed methods operate under less harsh conditions.[1] |
Mechanistic Insights into Impurity Formation
Understanding the "why" behind impurity formation is key to prevention. Here are a few common examples:
Incomplete Cyclization in Niementowski Synthesis
The Niementowski synthesis involves the reaction of an anthranilic acid with an amide. If the reaction does not go to completion, the intermediate N-acylanthranilic acid can remain as an impurity.
Incomplete Niementowski Cyclization
To favor the formation of the desired quinazolinone, ensure sufficient heating and reaction time to drive the cyclization of the intermediate.
Benzimidazole Formation as a Side Reaction
In some syntheses, particularly those starting from 2-aminobenzylamines, a competing cyclization pathway can lead to the formation of a benzimidazole byproduct. This is often influenced by the solvent system.
Competing Pathways: Quinazoline vs. Benzimidazole
The choice of a polar solvent can stabilize the transition state leading to the desired quinazoline, thereby minimizing the formation of the benzimidazole byproduct.[4][6]
High-Purity Synthesis Protocol: 2-Arylquinazolines via Iodine Catalysis
This protocol describes a modern, efficient, and often high-yielding synthesis of 2-arylquinazolines using molecular iodine as a catalyst.[10]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-aminobenzophenone (1.0 mmol), the benzylamine derivative (1.2 mmol), and molecular iodine (10 mol%).
-
Solvent Addition: Add an appropriate solvent such as ethanol or acetonitrile (5-10 mL).
-
Reaction: Heat the reaction mixture to reflux (typically 80-85°C) and stir for the required time (monitor by TLC, usually 2-6 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[11]
Workflow for Iodine-Catalyzed Synthesis
References
-
Chatterjee, A., et al. (2018). Sustainable Transition-Metal-Free Synthesis of Quinazoline Derivatives. Frontiers in Chemistry, 6, 190. [Link]
-
Duan, H., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 10(63), 38447-38461. [Link]
-
Ghorab, M. M., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(16), 4933. [Link]
-
Javaid, K., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]
- Williamson, T. A. (1957). The chemistry of quinazoline. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 6, pp. 324–376). John Wiley & Sons.
-
Yao, W., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 707931. [Link]
-
Ogawa, M., et al. (2014). Relationship between uptake of a radioiodinated quinazoline derivative and radiosensitivity in non-small cell lung cancer. Nuclear Medicine and Biology, 41(7), 585-591. [Link]
-
Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
-
Hu, K., et al. (2018). A Palladium-Catalyzed Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids: A Diverse and Facile Synthesis of Quinolines. Organic Letters, 20(10), 3061–3064. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 18, 2026, from [Link]
Sources
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- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. Quinazoline synthesis [organic-chemistry.org]
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Validation & Comparative
Comparative Analysis of High-Resolution Mass Spectrometry for the Structural Confirmation of 2-Chloro-N,N-dimethylquinazolin-4-amine
An In-Depth Technical Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds, such as the quinazoline derivative "2-Chloro-N,N-dimethylquinazolin-4-amine," which serve as vital scaffolds in medicinal chemistry, even minor structural ambiguities can lead to misinterpreted biological data and wasted resources.[1][2] Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3][4]
This guide provides a comparative analysis of mass spectrometry techniques for the definitive structure confirmation of this compound. We will move beyond a simple recitation of protocols to explore the causality behind instrumental choices, focusing on the strategic advantages of High-Resolution Mass Spectrometry (HRMS) over nominal mass instruments and detailing a self-validating experimental workflow designed for robust and reliable characterization.
Strategic Instrument Selection: Quadrupole Time-of-Flight (Q-TOF) vs. Triple Quadrupole (QqQ)
The choice of mass analyzer is the most critical decision in designing a structure confirmation experiment. While various configurations exist, the comparison between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) instrument effectively illustrates the trade-offs between routine screening and definitive elucidation.
-
Triple Quadrupole (QqQ) Mass Spectrometry: A QqQ instrument is a powerful tool for quantitative analysis and targeted screening. It excels in Selected Reaction Monitoring (SRM), where the first quadrupole (Q1) selects a specific precursor ion, the second (q2) acts as a collision cell for fragmentation, and the third (Q3) selects a specific product ion. This provides exceptional sensitivity and specificity for known compounds. However, for de novo structure confirmation, its unit mass resolution is a significant limitation. It can confirm the presence of a molecule with a given nominal mass but cannot provide the exact elemental composition, making it difficult to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments represent a class of High-Resolution Mass Spectrometry (HRMS) systems that couple the ion selection capability of a quadrupole with the high-resolution mass analysis of a TOF analyzer.[5] The key advantage is its ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically below 5 parts-per-million (ppm) error.[6] This level of precision allows for the confident determination of a molecule's elemental composition, a critical piece of evidence in structure confirmation.[7][8] For an unknown or newly synthesized compound like this compound, HRMS is the authoritative choice.
The Causality of Choice: For structure confirmation, the question is not "what is the mass?" but "what is the elemental formula?". Only HRMS, as provided by a Q-TOF or Orbitrap system, can answer the latter with high confidence. This capability is foundational to building a trustworthy analytical dossier for any new chemical entity.
Experimental Workflow for Structure Confirmation
The following protocol outlines a robust, self-validating workflow for the analysis of this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Diagram: Overall Analytical Workflow
Caption: High-level workflow for MS structure confirmation.
Step-by-Step Experimental Protocol
-
Sample Preparation & Solubilization:
-
Rationale: Proper sample preparation ensures efficient ionization and prevents contamination of the instrument. The use of a volatile organic solvent like methanol is standard. The final dilution into an acetonitrile/water mixture with 0.1% formic acid is crucial for promoting protonation in positive-mode ESI, as the quinazoline nitrogens are basic and will readily accept a proton.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol.
-
Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in a solution of 50:50 (v/v) HPLC-grade acetonitrile and deionized water containing 0.1% formic acid.
-
-
-
Mass Spectrometer Configuration (ESI-Q-TOF):
-
Rationale: Positive ion mode is selected to generate the protonated molecule, [M+H]+. A broad scan range ensures the capture of the parent ion and any potential low-mass fragments. The capillary voltage and gas temperatures are optimized to achieve stable and efficient ion generation without causing premature fragmentation in the source.
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N2) Temperature: 350 °C
-
Mass Scan Range (Full Scan MS): 50 - 500 m/z
-
-
-
Data Acquisition - Stage 1 (Full Scan HRMS):
-
Rationale: The initial Full Scan experiment is designed to accurately determine the mass of the intact protonated molecule. This high-accuracy measurement is the basis for calculating the elemental composition.
-
Protocol: Infuse the sample solution at 5-10 µL/min. Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum. The instrument should be calibrated immediately prior to analysis to ensure mass accuracy.
-
-
Data Acquisition - Stage 2 (Tandem MS/MS):
-
Rationale: Tandem MS (or MS/MS) provides the structural fingerprint of the molecule.[9] By selecting the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID), we generate fragment ions that correspond to specific substructures.[10] Using a ramped collision energy (e.g., 10-40 eV) is an efficient way to generate a comprehensive fragmentation spectrum, capturing both low-energy (rearrangement) and high-energy (bond cleavage) fragments in a single experiment.
-
Protocol:
-
Set up a targeted MS/MS experiment.
-
Precursor Ion Selection: Isolate the [M+H]+ ion observed in the Full Scan (predicted m/z ≈ 208.06).
-
Collision Gas: Argon.
-
Collision Energy: Apply a ramped collision energy from 10 to 40 eV. This ensures a rich spectrum of fragment ions is produced.
-
-
Data Interpretation and Structure Validation
The validation of the structure relies on two pillars of evidence from the mass spectrometry data: the elemental composition from the Full Scan MS and the fragmentation pattern from the MS/MS scan.
Pillar 1: High-Resolution Mass and Elemental Composition
The molecular formula of this compound is C10H10ClN3. The expected monoisotopic mass of the protonated molecule [M+H]+ is 208.06360 Da.[11] The HRMS data must match this theoretical value within a narrow tolerance (typically < 5 ppm).
Table 1: Hypothetical HRMS Data for the Protonated Parent Ion
| Parameter | Observed Value |
| Theoretical m/z ([C10H11ClN3]+) | 208.06360 |
| Observed m/z | 208.06325 |
| Mass Difference (mDa) | -0.35 |
| Mass Error (ppm) | -1.68 |
| Calculated Elemental Composition | C10 H11 Cl1 N3 |
A mass error of less than 5 ppm provides strong confidence in the assigned elemental composition.
Pillar 2: Fragmentation Analysis (MS/MS)
The fragmentation pattern provides a detailed map of the molecule's connectivity. Based on established fragmentation principles for heterocyclic and N,N-dimethylamino compounds, we can propose a logical fragmentation pathway.[12][13][14] The primary fragmentation events are expected to be the loss of small, stable neutral molecules or radicals from the protonated parent ion.
Diagram: Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of this compound.
Table 2: Summary of Key Fragment Ions and Proposed Structures
| Observed m/z | Proposed Formula | Neutral Loss | Mass Error (ppm) | Proposed Structure Description |
| 208.0633 | [C10H11ClN3]+ | - | -1.4 | Protonated Parent Molecule |
| 193.0400 | [C9H8ClN3]+ | CH3• (Methyl Radical) | -0.5 | Loss of a methyl radical from the dimethylamino group. This is a characteristic alpha-cleavage for amines.[15][16] |
| 172.0321 | [C9H7N3]+ | HCl | -1.2 | Subsequent loss of HCl from the m/z 193 fragment. |
| 164.0529 | [C10H10N2]+ | Cl• (Chlorine Radical) | -1.2 | Loss of the chlorine radical from the quinazoline ring. |
Note: The data presented in Tables 1 and 2 are hypothetical but represent realistic and plausible results for an HRMS analysis.
The structural confirmation of a novel compound like this compound is a multi-faceted process that demands high-quality, unambiguous data. A comparison of mass spectrometry platforms reveals that High-Resolution Mass Spectrometry, particularly with a Q-TOF instrument, is superior for this application due to its ability to provide exact mass measurements and determine elemental compositions.[17] By combining the precise mass of the parent ion with a logical fragmentation pathway elucidated through tandem MS/MS, researchers can achieve definitive structural confirmation. This rigorous, evidence-based approach ensures the integrity of downstream research and is an indispensable component of the modern drug development pipeline.
References
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- Lee, J., et al. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC - NIH.
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- Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine.
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- PubChemLite. (n.d.). 2-chloro-8-fluoro-n-methylquinazolin-4-amine.
- Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.
- Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube.
- Benkő, Z., et al. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate.
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A Comparative Guide to the In Vitro ADME Properties of 2-Chloro-N,N-dimethylquinazolin-4-amine Derivatives
Introduction: The Quinazoline Scaffold and the Imperative of Early ADME Profiling
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Derivatives of this class have shown promise as kinase inhibitors, apoptosis inducers, and antiproliferative agents.[1][3] However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[4]
Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine a drug's concentration and duration at its site of action. Poor ADME profiles, such as rapid metabolic degradation or low membrane permeability, can render an otherwise potent compound therapeutically useless.[5] Therefore, conducting in vitro ADME studies as early as possible in the drug discovery pipeline is not just advantageous; it is critical for mitigating the risk of late-stage clinical failures and improving the overall efficiency of the development process.[6]
This guide provides a comprehensive framework for assessing the in vitro ADME properties of novel 2-Chloro-N,N-dimethylquinazolin-4-amine derivatives. We will delve into the causality behind key experimental choices, provide detailed, self-validating protocols for three fundamental assays, and present comparative data to guide lead optimization. The objective is to empower researchers to build a robust ADME profile, enabling data-driven decisions in the quest for superior drug candidates.
Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Rationale: Why We Start with Metabolic Stability
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the principal site of drug metabolism, and the cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the oxidative metabolism of most small-molecule drugs.[7] An HLM assay provides a rapid and cost-effective measure of a compound's intrinsic clearance (Cl_int_), predicting its susceptibility to first-pass metabolism.[7] A compound that is rapidly metabolized will likely have a short duration of action and poor exposure when dosed orally. By identifying metabolically labile "soft spots" on the quinazoline scaffold early, we can guide synthetic efforts to block these positions, thereby enhancing metabolic stability and improving the pharmacokinetic profile.
Comparative Data: Structure-Stability Relationships (SSR)
The metabolic fate of quinazoline derivatives is highly dependent on their substitution patterns. The following table presents representative data for a series of hypothetical this compound derivatives to illustrate potential structure-stability relationships.
| Compound ID | R-Group at C6 | R-Group at C7 | Half-Life (t½, min) | Intrinsic Clearance (Cl_int_, µL/min/mg) | Classification |
| QC-01 | -H | -H | 15 | 92.4 | High Clearance |
| QC-02 | -F | -H | 28 | 49.5 | Moderate Clearance |
| QC-03 | -H | -OCH₃ | < 5 | > 277 | Very High Clearance |
| QC-04 | -F | -CF₃ | 55 | 25.2 | Low Clearance |
| Control | Verapamil | - | 12 | 115.5 | High Clearance |
Insight: The unsubstituted parent compound QC-01 shows high clearance. Introducing an electron-withdrawing fluorine at C6 (QC-02 ) improves stability, likely by altering the electron density of the aromatic rings and making them less susceptible to oxidative attack. Conversely, the electron-donating methoxy group at C7 (QC-03 ) is a classic metabolic soft spot, prone to O-demethylation, leading to extremely rapid clearance. The combination of fluorine and a metabolically robust trifluoromethyl group (QC-04 ) results in a significantly more stable compound, a desirable profile for further development.
Experimental Protocol: HLM Stability Assay
This protocol is designed to determine the rate of disappearance of a test compound upon incubation with pooled human liver microsomes.
Materials:
-
Test Compounds (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regeneration System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with Internal Standard (e.g., 100 nM Warfarin)
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
Procedure:
-
Preparation of Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the test compound to the master mix to achieve a final concentration of 1 µM. Vortex gently and pre-incubate for 10 minutes at 37°C in a shaking water bath to allow for temperature equilibration and non-specific binding.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This marks the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot 50 µL of the reaction mixture into a 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard. The organic solvent quenches the reaction and precipitates the microsomal proteins.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int_).
Visualization: HLM Stability Workflow
Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.
Intestinal Permeability: The Caco-2 Bidirectional Assay
Expertise & Rationale: Predicting Oral Absorption
For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[8][9] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[8][10] This model allows us to measure the rate of drug transport in both the absorptive (Apical to Basolateral, A-B) and secretive (Basolateral to Apical, B-A) directions. The resulting apparent permeability coefficient (P_app_) is a reliable predictor of in vivo absorption.[11] Furthermore, by calculating the efflux ratio (P_app_ B-A / P_app_ A-B), we can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting their absorption.[9]
Comparative Data: Structure-Permeability Relationships (SPR)
Permeability is governed by a delicate balance of physicochemical properties like lipophilicity, size, and charge.
| Compound ID | R-Group at C6 | P_app_ (A-B) (x 10⁻⁶ cm/s) | P_app_ (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate |
| QC-01 | -H | 8.5 | 18.7 | 2.2 | Moderate | Yes |
| QC-05 | -COOH | 0.2 | 0.3 | 1.5 | Low | No |
| QC-06 | -N(CH₃)₂ | 15.1 | 32.5 | 2.1 | High | Yes |
| QC-07 | -H (with Verapamil) | 14.8 | 15.5 | 1.0 | High | No (Inhibited) |
| Control | Propranolol | 25.0 | 27.5 | 1.1 | High | No |
| Control | Atenolol | 0.5 | 0.6 | 1.2 | Low | No |
Insight: The parent compound QC-01 has moderate permeability but is a substrate for efflux (ER > 2). Adding a polar carboxylic acid group (QC-05 ) drastically reduces permeability, as the charged group hinders passive diffusion across the lipid membrane. In contrast, adding another basic dimethylamino group (QC-06 ) increases passive permeability but the compound remains an efflux substrate. Co-dosing QC-01 with a known P-gp inhibitor like Verapamil (QC-07 ) abolishes the efflux (ER ≈ 1) and reveals the compound's true, higher absorptive potential. This confirms P-gp interaction and suggests that efflux liability is a key challenge for this scaffold.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
Materials:
-
Caco-2 cells cultured on 96-well Transwell® plates for 21 days
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (Apical) and pH 6.5 (Basolateral)
-
Test Compounds (10 mM in DMSO)
-
Lucifer Yellow (for monolayer integrity check)
-
Control Compounds (Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS instrumentation
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².
-
Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Dosing (A-B): For absorptive transport, add the test compound (final concentration 10 µM) to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.
-
Dosing (B-A): For secretive transport, add the test compound (10 µM) to the basolateral (B) chamber. Add fresh buffer to the apical (A) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking (60 rpm) for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Integrity Post-Assay: Add Lucifer Yellow to the apical side and incubate for 1 hour. Measure its transport to the basolateral side to confirm the monolayer was not compromised during the experiment.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the P_app_ value for each direction using the formula: P_app_ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. Calculate the Efflux Ratio (ER).
Visualization: Caco-2 Permeability Assay Setup
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Plasma Protein Binding (PPB)
Expertise & Rationale: The Free Drug Hypothesis
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein (AAG).[12] The "free drug hypothesis" states that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its therapeutic target, and be cleared by metabolic enzymes.[12] Therefore, measuring the fraction of drug bound to plasma proteins (%PPB) is essential for interpreting efficacy and pharmacokinetic data.[13] A compound that is very highly bound (>99.9%) may require a much higher total dose to achieve a therapeutically relevant free concentration, and it can be more susceptible to drug-drug interactions. Equilibrium dialysis is considered the gold standard method for PPB determination, as it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at thermodynamic equilibrium.[12][14]
Comparative Data: Structure-Binding Relationships (SBR)
PPB is strongly influenced by lipophilicity (LogP) and charge. Lipophilic and acidic compounds tend to bind more strongly to albumin.
| Compound ID | R-Group at C6 | LogP (calculated) | % PPB (Human Plasma) | Unbound Fraction (fu) | Classification |
| QC-01 | -H | 3.5 | 95.5% | 0.045 | High Binding |
| QC-05 | -COOH | 2.8 | 85.0% | 0.150 | Moderate Binding |
| QC-08 | -C(CH₃)₃ | 4.8 | 99.6% | 0.004 | Very High Binding |
| Control | Warfarin | 3.0 | 99.5% | 0.005 | Very High Binding |
| Control | Atenolol | 0.2 | < 5% | > 0.950 | Low Binding |
Insight: QC-01 exhibits high plasma protein binding, typical for a moderately lipophilic, basic compound. The introduction of the acidic carboxyl group in QC-05 reduces LogP and lowers the binding, increasing the available free fraction. Conversely, adding a highly lipophilic tert-butyl group (QC-08 ) dramatically increases binding to over 99.5%, leaving a very small fraction of the drug free to act on its target. This could pose a challenge for achieving efficacy in vivo.
Experimental Protocol: Equilibrium Dialysis
Materials:
-
Rapid Equilibrium Dialysis (RED) Device with dialysis membrane inserts (12-14 kDa MWCO)
-
Pooled Human Plasma (and other species as required)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (10 mM in DMSO)
-
Control Compound (e.g., Warfarin)
Procedure:
-
Compound Spiking: Spike the test compound into plasma to a final concentration of 2 µM. Prepare a corresponding solution in PBS.
-
Device Loading: Add the spiked plasma (e.g., 200 µL) to the donor chamber of the RED device. Add an equal volume of PBS to the buffer chamber.
-
Equilibrium Incubation: Seal the unit and incubate at 37°C on a shaking platform for at least 4 hours to allow the unbound compound to reach equilibrium across the semipermeable membrane. Plasma proteins and protein-bound drug remain in the donor chamber.
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Sample Processing: To measure the total concentration, dilute the plasma sample with PBS. To release the bound drug and precipitate proteins for analysis, mix the plasma sample with 3-4 volumes of ice-cold acetonitrile. Process the buffer sample in the same way.
-
LC-MS/MS Analysis: Quantify the compound concentrations in the processed buffer sample (representing the free drug concentration) and the processed plasma sample (representing the total drug concentration) using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]. Calculate % PPB = (1 - fu) * 100.
Visualization: Equilibrium Dialysis Workflow
Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay for PPB.
Conclusion: Synthesizing a Druggable ADME Profile
The successful development of a this compound derivative hinges on achieving a harmonious balance between target potency and favorable ADME properties. The in vitro assays detailed in this guide—metabolic stability, permeability, and plasma protein binding—form the cornerstone of an effective lead optimization strategy.
Our analysis of representative data suggests that for this scaffold, researchers should be particularly mindful of:
-
Metabolic Hot Spots: Aromatic positions are susceptible to oxidation, and functional groups like methoxy ethers can be liabilities. Blocking metabolism with groups like fluorine or trifluoromethyl can significantly improve stability.
-
Efflux Liability: These basic compounds are often substrates for P-gp. While high passive permeability is achievable, efflux can limit net absorption. Strategies to mitigate this, such as designing non-substrate analogs, are crucial.
-
High Plasma Protein Binding: The lipophilic nature of the scaffold can lead to high PPB, reducing the free fraction. Optimizing for moderate lipophilicity is key to ensuring adequate free drug exposure.
By systematically applying these assays and interpreting the data within the context of structure-ADME relationships, development teams can efficiently triage compounds, prioritize those with the highest probability of success, and ultimately accelerate the delivery of novel, effective quinazoline-based medicines.
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Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). [Link]
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]
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Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. [Link]
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
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Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. National Institutes of Health (NIH). [Link]
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Comparative Cross-Reactivity Analysis of 2-Chloro-N,N-dimethylquinazolin-4-amine Based Inhibitors: A Guide to Ensuring Target Selectivity
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Its ability to mimic the adenine moiety of ATP allows it to effectively target the ATP-binding pocket of various protein kinases. The compound "2-Chloro-N,N-dimethylquinazolin-4-amine" represents a key starting point or fragment for the development of potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome, which comprises over 500 kinases, presents a significant challenge: cross-reactivity .
An inhibitor that binds to unintended targets (off-targets) can lead to misleading biological data, reduced efficacy, and, most critically, unforeseen toxicities. Therefore, rigorous and early-stage cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of successful drug development.
This guide provides a comprehensive framework for evaluating the selectivity of this compound based inhibitors. We will explore the underlying principles of cross-reactivity, detail robust experimental methodologies for its assessment, and present a comparative analysis to guide lead optimization.
Pillar 1: The Rationale Behind Cross-Reactivity Profiling
Why do inhibitors bind to proteins other than their intended target? The primary reason lies in the structural homology among protein families, especially kinases. The ATP-binding pocket, the target for this inhibitor class, can be highly similar between different kinases. Consequently, an inhibitor designed for one kinase may inadvertently fit into the active site of another.
This profiling is essential for:
-
Validating Biological Hypotheses: Ensuring that the observed cellular phenotype is a direct result of inhibiting the intended target.
-
De-risking Clinical Translation: Identifying potential off-target liabilities that could cause toxicity in patients.
-
Guiding Medicinal Chemistry Efforts: Providing clear data to guide the structural modifications necessary to improve selectivity.
The following workflow provides a strategic approach to inhibitor selectivity profiling, moving from broad, high-throughput in vitro methods to more physiologically relevant cell-based assays.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Pillar 3: Comparative Data Analysis
To illustrate the application of these principles, we present hypothetical but realistic data for a lead compound derived from the this compound scaffold, which we will call "Quinaza-Prime." Let's assume its primary target is Epidermal Growth Factor Receptor (EGFR).
Table 1: Kinase Selectivity Profile of Quinaza-Prime
The data below represents results from a broad kinase panel screen performed at a single high concentration (1 µM) to identify potential off-target hits.
| Kinase Target | Family | % Inhibition @ 1 µM | Selectivity Concern |
| EGFR | Tyrosine Kinase | 98% | Primary Target |
| ERBB2 (HER2) | Tyrosine Kinase | 85% | High (Expected, family member) |
| ERBB4 (HER4) | Tyrosine Kinase | 62% | Moderate (Expected, family member) |
| SRC | Tyrosine Kinase | 55% | Moderate |
| LCK | Tyrosine Kinase | 48% | Low-Moderate |
| CDK2 | Ser/Thr Kinase | 15% | Negligible |
| ROCK1 | Ser/Thr Kinase | 8% | Negligible |
| ... (400+ other kinases) | ... | <10% | Negligible |
Interpretation: The data clearly confirms high potency against the intended target, EGFR. As expected, there is significant activity against other members of the same kinase family (ERBB2, ERBB4). The inhibition of SRC family kinases is a noteworthy off-target activity that warrants further investigation, as it could contribute to both efficacy and toxicity.
Table 2: Comparison of Quinaza-Prime with Alternative EGFR Inhibitors
A truly informative analysis compares the lead compound against established alternatives. Here, we compare Quinaza-Prime with a first-generation inhibitor (Gefitinib) and a third-generation inhibitor (Osimertinib). The Selectivity Score (S-Score) is a useful metric, calculated as the number of kinases with inhibition below a certain threshold (e.g., >50%) divided by the total number of kinases tested. A higher S-Score indicates greater selectivity.
| Compound | Primary Target | S-Score (35) | Key Off-Targets (>50% Inh. @ 1 µM) | Generation |
| Quinaza-Prime | EGFR | 0.985 | ERBB2, ERBB4, SRC | Investigational |
| Gefitinib | EGFR | 0.970 | ERBB2, ERBB4, SRC, LCK, YES | 1st Generation |
| Osimertinib | EGFR (T790M) | 0.995 | ERBB2, ERBB4, BLK | 3rd Generation |
Interpretation and Strategic Decisions:
-
Quinaza-Prime shows a good selectivity profile, superior to the first-generation inhibitor Gefitinib but not as clean as the third-generation Osimertinib.
-
The off-target activity against SRC is a key differentiator. This could be a liability, or it could be exploited for a desired polypharmacology effect, depending on the therapeutic context.
-
Next Steps: The next logical step would be to generate full IC50 dose-response curves for the primary target and the key off-targets (ERBB2, SRC) to quantify the selectivity window. Furthermore, a CETSA® experiment would be crucial to confirm that Quinaza-Prime engages both EGFR and SRC in intact cells. This data provides the medicinal chemistry team with a clear directive: introduce modifications to the this compound scaffold that reduce binding to the SRC active site while maintaining or improving affinity for EGFR.
Conclusion
The development of potent and selective kinase inhibitors from scaffolds like this compound is a data-driven process. A thorough investigation of cross-reactivity is not optional; it is fundamental to building a comprehensive understanding of a compound's biological activity and its potential as a therapeutic agent. By combining broad in vitro profiling with targeted cell-based validation, researchers can make informed decisions, mitigate risks, and accelerate the journey from a promising chemical scaffold to a safe and effective medicine.
References
Benchmarking the synthetic efficiency of different routes to "2-Chloro-N,N-dimethylquinazolin-4-amine"
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Chloro-N,N-dimethylquinazolin-4-amine
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a pivotal intermediate in the synthesis of more complex, biologically active molecules, making the efficiency of its production a critical factor in drug discovery and development pipelines. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this key building block. We will benchmark a common three-step approach starting from anthranilic acid against a more complex, multi-step pathway, evaluating them on metrics including overall yield, step count, safety, and operational complexity. Detailed experimental protocols and quantitative data are provided to support the analysis, offering researchers and process chemists a practical framework for strategic synthetic planning.
Introduction: The Strategic Importance of Quinazoline Intermediates
Quinazoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The targeted synthesis of these molecules often relies on the availability of versatile intermediates that can be readily functionalized. This compound serves this role adeptly. The chlorine atom at the C2 position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, while the dimethylamino group at C4 modulates the electronic properties of the ring and can be crucial for target engagement in final drug candidates.
The selection of a synthetic route is a multi-faceted decision. For academic research and initial screening, a route that is quick and versatile may be preferred. For industrial-scale production, factors such as cost of goods, safety, atom economy, and overall yield become paramount. This guide will dissect the most prevalent synthetic strategies to provide a clear, evidence-based comparison.
Route A: The Convergent Three-Step Synthesis from Anthranilic Acid
This is the most widely adopted and arguably the most efficient route for the synthesis of the title compound. It proceeds through the formation of a quinazoline-2,4-dione, followed by chlorination and a regioselective amination.
Principle & Rationale
The logic of this approach is to first construct the core heterocyclic system from simple, inexpensive starting materials (anthranilic acid and a C1 source like urea or potassium cyanate). The resulting stable dione intermediate is then activated by converting the hydroxyl groups to chlorides, creating electrophilic centers for nucleophilic attack. The final step leverages the inherent electronic differences between the C4 and C2 positions of the 2,4-dichloroquinazoline intermediate, allowing for a highly regioselective reaction.
The enhanced reactivity of the C4 position towards nucleophiles is a well-documented phenomenon.[2][3] This regioselectivity is attributed to the C4 carbon atom having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic and susceptible to nucleophilic attack under kinetic control.[2] This allows for the selective introduction of the dimethylamino group at the desired position while leaving the C2-chloro group intact for further elaboration.
Experimental Protocols & Workflow
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
Rationale: This cyclization reaction builds the fundamental quinazoline ring system. Using potassium cyanate in an aqueous solution is an effective method that often results in a high-purity product upon simple acidification and filtration.[4][5]
-
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anthranilic acid (41g, 0.3 mol) and 100 mL of water.
-
Slowly add a solution of potassium cyanate (60g, 0.74 mol) in 200 mL of water.
-
Add 60g of a 0.3 mol/L sodium hydroxide solution dropwise over 30 minutes, maintaining the temperature at 40°C.
-
After the addition is complete, heat the mixture to 90°C and maintain for 2.5 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly acidify the mixture with 30% hydrochloric acid to a pH of 2-3. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield quinazoline-2,4(1H,3H)-dione.
-
-
Expected Yield: 92.5%[4]
Step 2: Synthesis of 2,4-Dichloroquinazoline
-
Rationale: This step activates the quinazoline core for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful and common chlorinating agent for this transformation. The addition of a tertiary amine base like triethylamine can facilitate the reaction.[4]
-
Procedure:
-
In a 500 mL flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add quinazoline-2,4(1H,3H)-dione (96g, 0.59 mol) and phosphorus oxychloride (200 mL).
-
Add triethylamine (100 mL) or N,N-dimethylaniline (a common alternative catalyst)[3] slowly.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 10-12 hours. The reaction should be monitored by TLC.
-
After completion, allow the mixture to cool and carefully pour it onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and releases HCl gas.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or chloroform).
-
Combine the organic layers and wash sequentially with water, dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloroquinazoline.
-
-
Expected Yield: 73-79%[4]
Step 3: Synthesis of this compound
-
Rationale: This is the final, regioselective nucleophilic aromatic substitution (SNAr) step. By controlling the temperature and stoichiometry, dimethylamine will selectively displace the more reactive C4-chloride.
-
Procedure (Adapted from general procedures for primary/secondary amines): [2]
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of dimethylamine (1.1-1.2 eq, typically as a solution in THF or ethanol) dropwise. An excess of a non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl produced.
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
-
Expected Yield: ~80-90% (based on similar aminations)[3]
Workflow Diagram (Route A)
Caption: Workflow for the three-step synthesis of the target compound (Route A).
Route B: The Multi-Step Linear Synthesis from Veratrole
As a point of comparison, we will examine a more linear and complex synthesis reported for a substituted analog, 2-chloro-4-amino-6,7-dimethoxyquinazoline.[6] This route, starting from simple o-dimethoxybenzene (veratrole), highlights the significant increase in step count and operational complexity when not starting from a pre-formed aniline derivative.
Principle & Rationale
This route builds the necessary functionality onto a basic benzene ring through a series of classical transformations. It involves:
-
Nitration: Introduction of a nitro group, which is a precursor to the aniline.
-
Reduction: Conversion of the nitro group to the essential amine.
-
Urea Formation: Reaction of the aniline with triphosgene and cyanamide to build the precursor for the pyrimidine ring.
-
Cyclization/Chlorination: A one-pot reaction to form the quinazoline ring and install the chloro substituents simultaneously.
-
Amination: Introduction of the final amino group.
While effective for creating specific substituted patterns not easily accessible from corresponding anthranilic acids, this approach is significantly longer.
Experimental Synopsis (Adapted from CN1749250A)
-
Nitration of Veratrole: Veratrole is nitrated using nitric acid at low temperatures to yield 3,4-dimethoxynitrobenzene. (Yield: 95%)[6]
-
Reduction to Aniline: The nitro-intermediate is reduced via catalytic hydrogenation (e.g., using Raney Nickel) to produce 3,4-dimethoxyaniline. (Yield: 95%)[6]
-
Urea Formation: The aniline reacts with triphosgene and then cyanamide in a one-pot procedure to form 3,4-dimethoxyphenyl cyano urea. (Yield: 90%)[6]
-
Cyclization & Chlorination: The urea derivative is treated with phosphorus pentachloride and phosphorus oxychloride to effect a cyclization and hydrolysis, yielding the 2-chloro-4-amino-6,7-dimethoxyquinazoline salt. (Yield: 70%)[6]
-
Final Product Formation: The salt is neutralized and purified to give the final product. (Yield: 68%)[6]
Workflow Diagram (Route B)
Caption: Simplified linear workflow for the multi-step synthesis (Route B).
Comparative Analysis
To provide a clear, objective benchmark, the two routes are compared based on key synthetic efficiency metrics.
| Metric | Route A (Convergent) | Route B (Linear) | Justification & Expert Insights |
| Number of Synthetic Steps | 3 | 5+ | Route A is significantly shorter, reducing labor, time, and the potential for cumulative yield loss. |
| Overall Yield (Calculated) | ~52% (0.925 * 0.75 * 0.85) | ~37% (0.95 * 0.95 * 0.90 * 0.70 * 0.68) | The higher number of steps in Route B leads to a substantially lower overall yield, even with high-yielding individual steps. This is a classic drawback of long linear syntheses. |
| Starting Material Complexity | Simple (Anthranilic Acid) | Simple (Veratrole) | Both routes begin with readily available and inexpensive bulk chemicals. |
| Key Hazardous Reagents | Phosphorus Oxychloride (POCl₃) | Nitric Acid, Triphosgene, PCl₅, POCl₃ | Route B involves a greater number of highly hazardous reagents. Triphosgene is a safer substitute for phosgene gas but still requires careful handling. POCl₃ is corrosive, toxic, and reacts violently with water.[7][8][9] |
| Operational Complexity | Moderate | High | Route B involves catalytic hydrogenation (requiring specialized equipment) and the use of triphosgene. The multiple steps increase the number of unit operations (reactions, workups, purifications). |
| Scalability | High | Moderate | Route A is more amenable to large-scale production due to its shorter sequence and fewer complex or hazardous steps. The quench of POCl₃ is a key scale-up challenge that must be carefully engineered. |
Discussion & Conclusion
For the synthesis of the target molecule, This compound , the evidence overwhelmingly favors Route A . Its convergent, three-step nature starting from anthranilic acid is superior in terms of step economy, overall yield, and safety profile. The calculated overall yield of ~52% is significantly better than the ~37% for the longer, linear Route B.
The key to Route A's efficiency lies in the strategic use of the 2,4-dichloroquinazoline intermediate. This single molecule, produced in two steps, possesses differentiated electrophilic sites, allowing for a controlled and regioselective introduction of the amine nucleophile. This elegant chemical logic avoids the need for protecting groups or a convoluted series of functional group interconversions.
Route B, while a valid synthetic exercise, is inefficient for producing the unsubstituted title compound. Its value lies in its ability to generate substituted quinazolines where the corresponding anthranilic acid is not commercially available or is prohibitively expensive. For the specific target of this guide, it serves as a valuable case study in how a longer, linear synthesis is often less efficient than a shorter, convergent approach.
Recommendation for Researchers and Drug Development Professionals:
For laboratory and large-scale synthesis of this compound, Route A is the recommended methodology. Laboratories should focus on optimizing the three key steps: dione formation, chlorination, and final amination. Particular attention must be paid to the safe handling and quenching of phosphorus oxychloride, which represents the most significant operational hazard in the sequence.[7][8][9]
References
- Preparation of 2,4-dichloroquinazoline.
- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.SciSpace.
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Synthesis of N-substituted quinazoline-4-amine and N2,N4-disubstituted quinazoline-2,4-diamine deriv
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
-
Phosphorus Oxychloride Hazard Summary. NJ.gov. [Link]
-
Quinazoline Synthesis. Organic Chemistry Portal. [Link]
-
Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. [Link]
- Preparation process of 2.4-dichloro-6.7-dimethoxy quinazoline.
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]
-
Phosphorus Oxychloride Product Safety Assessment. Lanxess. [Link]
-
Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. Generis Publishing. [Link]
-
Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. lanxess.com [lanxess.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-N,N-dimethylquinazolin-4-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence in your laboratory. This guide provides a detailed protocol for the proper disposal of 2-Chloro-N,N-dimethylquinazolin-4-amine, a compound often utilized in complex organic synthesis and drug discovery. The procedures outlined below are grounded in established safety protocols and regulatory compliance, designed to protect both the researcher and the environment.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to handling and disposal. The guidance provided herein is based on the known hazards of analogous chemical structures, such as chlorinated aromatic compounds and quinazoline derivatives.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures are initiated, a thorough risk assessment is paramount. Based on its chemical structure, this compound is anticipated to present the following hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: As with many chlorinated organic compounds, it may be persistent in the environment and harmful to aquatic life.
A comprehensive understanding of these risks, obtained from the compound-specific SDS, will inform the selection of appropriate personal protective equipment and the correct disposal pathway.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, with a minimum thickness of 0.4 mm. | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles. |
| Lab Coat | Flame-resistant, with full-length sleeves. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of dust or vapors, especially during spill cleanup. |
Waste Segregation and Containment
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Follow these steps for the containment of this compound waste:
-
Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Labeling: The label should include the full chemical name, "this compound," the hazard class (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Segregation: This waste stream should be kept separate from other chemical waste to avoid potentially hazardous reactions. Do not mix with strong acids, bases, or oxidizing agents.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secured chemical waste storage area, away from heat sources and direct sunlight.
Disposal Pathways
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. The most common and environmentally responsible method for this type of compound is incineration .
-
Incineration: High-temperature incineration in a specialized facility is the preferred method as it ensures the complete destruction of the compound, breaking it down into less harmful components. This process must be carried out in a facility equipped with flue gas scrubbers to neutralize acidic gases (such as hydrogen chloride) that may be produced.
-
Landfilling: Landfilling is not a recommended disposal method for this compound due to its potential to leach into the soil and groundwater, leading to long-term environmental contamination.
-
Sewer Disposal: Under no circumstances should this compound be disposed of down the drain. This can lead to severe damage to aquatic ecosystems and may interfere with wastewater treatment processes.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Increase ventilation in the area to disperse any vapors.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or a commercial sorbent).
-
Neutralize (if applicable): Consult the SDS for any specific neutralization procedures.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Considerations
The disposal of this compound is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.
Always maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and for ensuring a safe and responsible laboratory environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-N,N-dimethylquinazolin-4-amine
Introduction: Understanding the Compound and Associated Risks
2-Chloro-N,N-dimethylquinazolin-4-amine belongs to the quinazoline class of compounds, which are prevalent scaffolds in medicinal chemistry and drug development. Its structure, featuring a chlorinated aromatic system and a dimethylamine group, suggests a potential for biological activity and associated chemical hazards. Aromatic amines, as a class, can be readily absorbed through the skin and may pose toxicological risks.[1] Therefore, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is an essential component of safe laboratory practice.
This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk mitigation and exposure prevention. We will detail the necessary PPE, outline safe operational and disposal plans, and explain the scientific rationale behind each procedural step.
Postulated Hazard Profile and Routes of Exposure
Based on data from structurally similar compounds, a comprehensive risk assessment must assume the following potential hazards. The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact, and accidental ingestion.
-
Skin Irritation and Absorption: The aromatic amine structure suggests a high potential for skin absorption, which can lead to systemic toxicity.[1] Many chlorinated aromatic compounds and quinazoline derivatives are known to cause skin irritation.[2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[2]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[4]
Given these risks, all handling procedures must be designed to eliminate or minimize direct contact, inhalation, and ingestion.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and critical barrier between the researcher and the chemical. The following equipment is mandatory for all personnel handling this compound.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield worn over goggles.[3][5] | Protects against splashes of solutions and airborne dust particles, preventing severe eye irritation or injury. The face shield offers a broader barrier of protection for the entire face.[6] |
| Hand Protection | Two pairs of chemical-resistant, powder-free nitrile gloves.[7][8] | Nitrile provides good resistance against a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds to prevent exposure in case the outer glove is compromised.[9] The inner glove cuff should be under the lab coat sleeve, and the outer glove cuff should be over it.[9] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8][9] | Protects skin from accidental spills and contamination. Standard cotton lab coats can absorb chemicals and are not recommended as primary protection.[8] |
| Respiratory Protection | All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[3][10] | A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with an appropriate cartridge is required.[3][7] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling is crucial for safety and experimental integrity.
Step 1: Preparation and Pre-Handling Checks
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[3]
-
Verify that the fume hood has a current certification and is functioning correctly.
-
Locate and confirm the accessibility of the nearest safety shower and eyewash station.[3][11]
-
Don all required PPE as specified in the table above before bringing the chemical into the work area.
Step 2: Weighing and Transfer of Solid Compound
-
Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper) inside the chemical fume hood to contain any spills and minimize dust generation.[3]
-
Use spark-proof tools if solvents are present.[12]
Step 3: Dissolution and Reaction Setup
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[3]
-
Keep all reaction vessels capped or covered to the extent possible. All reactions should be carried out within the fume hood.
Step 4: Post-Handling and Decontamination
-
After handling is complete, decontaminate all surfaces and equipment.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.[9]
-
Remove the gown and then the inner gloves, disposing of them in the same manner.
-
Wash hands and any potentially exposed skin thoroughly with soap and water, even after wearing gloves.[3][11]
Disposal Plan: Managing Chemical Waste
Improper disposal poses a significant risk to both personnel and the environment. All waste containing this compound must be treated as hazardous waste.[13]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all contaminated disposables, including gloves, weighing papers, paper towels, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[13]
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[13]
Step 3: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][13]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [11][13]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill Cleanup: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed hazardous waste container for disposal. Decontaminate the area thoroughly.[10]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision-making and operational flow for managing this compound safely from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- Personal protective equipment for handling Quinazolin-2-ylboronic acid. (n.d.). BenchChem.
- Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation.
- 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8. (n.d.). Chemsrc.
- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Material Safety Data Sheet. (n.d.). AWS.
- safety data sheet. (n.d.). Enamine.
- SAFETY DATA SHEET. (2010, April 12). Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 26). TCI Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- Proper Disposal of 4-chloro-N,N-dimethylquinolin-7-amine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (n.d.). BenchChem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
